Product packaging for OTS186935(Cat. No.:CAS No. 7009-49-6)

OTS186935

Cat. No.: B1682099
CAS No.: 7009-49-6
M. Wt: 194.20 g/mol
InChI Key: YPKROQTVZNJPNX-UHFFFAOYSA-M
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Description

Hexacyclonate Sodium, with the molecular formula C9H15NaO3 and a molecular weight of 194.20 g/mol, is an organic sodium salt historically investigated for its pharmacological properties . The compound, also known by the synonym Gevilon, was initially studied as a potential analeptic agent, with clinical research exploring its use as an adjunctive treatment for chronic alcoholism and to increase motivation in elderly patients . Later investigations demonstrated a hypolipidemic effect, where it was found to reduce levels of total cholesterol and triglycerides in patients with dyslipoproteinemia . Its chemical structure is [1-(hydroxymethyl)cyclohexyl]acetate sodium salt . Chemically, it is analogous to the neuromodulatory drug gabapentin, with a hydroxyl group replacing the amine functionality, which may be of interest for structure-activity relationship (SAR) studies . The free acid form of the compound has a calculated pKa of 4.72, classifying it as a weak acid . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NaO3 B1682099 OTS186935 CAS No. 7009-49-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[1-(hydroxymethyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3.Na/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h10H,1-7H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKROQTVZNJPNX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220363
Record name Hexacyclonate sodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7009-49-6
Record name Sodium hexacyclonate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexacyclonate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXACYCLONATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XI46H39BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

OTS186935: A Selective Inhibitor of SUV39H2 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications are at the forefront of novel cancer therapeutic strategies. SUV39H2 (Suppressor of Variegation 3-9 Homolog 2), a histone methyltransferase responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), is frequently overexpressed in various cancers, including breast, lung, and prostate cancer, making it a compelling target for drug development.[1] OTS186935 has emerged as a potent and selective small molecule inhibitor of SUV39H2, demonstrating significant anti-tumor activity in preclinical models.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.

Introduction to SUV39H2 in Oncology

SUV39H2 is a key epigenetic regulator that establishes and maintains heterochromatin, leading to transcriptional repression.[4] Its role in cancer is multifaceted. By methylating H3K9, SUV39H2 can silence tumor suppressor genes, promoting oncogenesis.[4] Furthermore, SUV39H2-mediated methylation of non-histone proteins, such as H2AX at lysine 134, enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response.[2][3] This can contribute to chemoresistance in cancer cells.[2][3] The expression of SUV39H2 is typically restricted in normal adult tissues, with the exception of the testis, but is aberrantly high in a wide range of malignancies, presenting a therapeutic window for targeted inhibition.

This compound: A Potent and Selective SUV39H2 Inhibitor

This compound is an imidazo[1,2-a]pyridine derivative identified through extensive screening and optimization for its potent inhibitory activity against SUV39H2.[2][3]

Mechanism of Action

This compound directly inhibits the enzymatic activity of SUV39H2.[2][3] This inhibition leads to a reduction in global H3K9me3 levels, reversing the epigenetic silencing of tumor suppressor genes.[2] Moreover, by blocking SUV39H2, this compound prevents the methylation of H2AX, which in turn attenuates the formation of γ-H2AX.[2][3] This dual mechanism not only induces cancer cell apoptosis but also sensitizes them to DNA-damaging agents like doxorubicin.[2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/Assay ConditionReference
Enzymatic IC₅₀6.49 nMIn vitro methyltransferase assay[2][6][7][8]
Cellular IC₅₀0.67 µMA549 lung cancer cells[2][6][7][8]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Cancer ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
MDA-MB-231 (Breast Cancer) XenograftThis compound (10 mg/kg)Intravenous, once daily for 14 days42.6%[2][6][7]
A549 (Lung Cancer) XenograftThis compound (25 mg/kg)Intravenous, once daily for 14 days60.8%[2][6][7]
A549 (Lung Cancer) XenograftThis compound (10 mg/kg) + Doxorubicin (10 mg/kg)This compound: IV, daily for 14 days; Doxorubicin: IV, on day 2 and 949%[2][6]

Note: While this compound is reported to be a selective inhibitor, specific data from a broad panel of histone methyltransferases is not publicly available at this time. Similarly, detailed pharmacokinetic data for this compound has not been published.

Signaling Pathways and Experimental Workflows

SUV39H2 Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the central role of SUV39H2 in epigenetic regulation and DNA damage response, and the points of intervention by this compound.

SUV39H2_Pathway cluster_upstream Upstream Regulation cluster_core SUV39H2 Activity cluster_downstream Downstream Effects CDX2 CDX2 SUV39H2 SUV39H2 CDX2->SUV39H2 Activates Transcription H3K9 Histone H3 (H3K9) SUV39H2->H3K9 Methylates H2AX Histone H2AX (K134) SUV39H2->H2AX Methylates LSD1 LSD1 (K322) SUV39H2->LSD1 Methylates This compound This compound This compound->SUV39H2 Inhibits H3K9me3 H3K9me3 H3K9->H3K9me3 GeneSilencing Tumor Suppressor Gene Silencing H3K9me3->GeneSilencing H2AXme H2AX-K134me H2AX->H2AXme gammaH2AX γ-H2AX Formation H2AXme->gammaH2AX DNARepair DNA Damage Repair gammaH2AX->DNARepair Chemoresistance Chemoresistance DNARepair->Chemoresistance LSD1me LSD1-K322me3 LSD1->LSD1me LSD1stab LSD1 Stabilization LSD1me->LSD1stab

SUV39H2 signaling and this compound inhibition.
Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines the typical workflow for assessing the in vitro activity of this compound.

In_Vitro_Workflow start Start enzymatic_assay In Vitro Methyltransferase Assay start->enzymatic_assay cell_culture Culture Cancer Cells (e.g., A549, MDA-MB-231) start->cell_culture ic50_enz Determine Enzymatic IC₅₀ enzymatic_assay->ic50_enz end End ic50_enz->end cell_treatment Treat with this compound (Dose-Response) cell_culture->cell_treatment viability_assay Cell Viability Assay (e.g., CCK-8) cell_treatment->viability_assay western_blot Western Blot Analysis cell_treatment->western_blot ic50_cell Determine Cellular IC₅₀ viability_assay->ic50_cell ic50_cell->end target_engagement Assess Target Engagement (↓ H3K9me3, ↓ γ-H2AX) western_blot->target_engagement target_engagement->end

Workflow for in vitro analysis of this compound.
Experimental Workflow for In Vivo Evaluation of this compound

This diagram illustrates the process for evaluating the in vivo efficacy of this compound in a xenograft model.

In_Vivo_Workflow start Start cell_injection Subcutaneous Injection of Cancer Cells into Mice start->cell_injection tumor_growth Allow Tumors to Reach ~150-200 mm³ cell_injection->tumor_growth treatment_groups Randomize Mice into Treatment Groups tumor_growth->treatment_groups treatment Administer this compound, Vehicle, +/- Doxorubicin treatment_groups->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint (e.g., 14 days) monitoring->endpoint tumor_excision Excise Tumors endpoint->tumor_excision analysis Pharmacodynamic Analysis (Western Blot for H3K9me3, IHC for Ki-67) tumor_excision->analysis end End analysis->end

Workflow for in vivo evaluation of this compound.

Detailed Experimental Protocols

In Vitro SUV39H2 Methyltransferase Assay

This assay is used to determine the direct inhibitory effect of this compound on SUV39H2 enzymatic activity.

  • Reagents and Materials:

    • Recombinant human SUV39H2

    • Biotinylated histone H3 (1-21) peptide

    • S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)

    • This compound serially diluted in DMSO

    • Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, biotinylated H3 peptide (final concentration ~350 nM), and [³H]-SAM (final concentration ~100 nM).

    • Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture.

    • Initiate the reaction by adding recombinant SUV39H2.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution of S-adenosyl-L-homocysteine (SAH) or by boiling.

    • Transfer the reaction mixture to a streptavidin-coated plate or filter.

    • Quantify the incorporation of the [³H]-methyl group using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, MDA-MB-231)

    • Complete cell culture medium

    • 96-well plates

    • This compound

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 4 x 10³ cells per well and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a control.

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Western Blotting for H3K9me3 and γ-H2AX

This protocol is to assess the in vitro and in vivo pharmacodynamic effects of this compound.

  • Reagents and Materials:

    • Cell or tumor tissue lysates

    • Nuclear extraction kit (for H3K9me3)

    • Lysis buffer (e.g., RIPA buffer)

    • Protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-H3K9me3, anti-γ-H2AX, anti-total H3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Prepare whole-cell lysates or nuclear extracts from cells or tumor tissues treated with this compound or vehicle.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., total H3 for H3K9me3, β-actin for γ-H2AX).

Mouse Xenograft Model

This protocol outlines the in vivo evaluation of this compound.

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID)

    • Cancer cell lines (MDA-MB-231 or A549)

    • Matrigel (optional)

    • This compound formulation for intravenous injection (e.g., in 5% glucose solution)

    • Doxorubicin (for combination studies)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject approximately 2-5 x 10⁶ cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.

    • Monitor tumor growth regularly. When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment groups (n=3-6 per group).

    • Administer this compound (e.g., 10 or 25 mg/kg) or vehicle control intravenously once daily for the duration of the study (e.g., 14 days).

    • For combination studies, administer doxorubicin (e.g., 10 mg/kg) intravenously on specified days (e.g., day 2 and 9).

    • Measure tumor volumes with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

    • Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

Conclusion and Future Directions

This compound is a promising, potent inhibitor of SUV39H2 with demonstrated anti-cancer activity in preclinical models of breast and lung cancer. Its mechanism of action, involving the dual modulation of epigenetic gene silencing and the DNA damage response, makes it an attractive candidate for further development, both as a monotherapy and in combination with chemotherapy. Future research should focus on obtaining a detailed selectivity profile against a broad range of methyltransferases and characterizing its pharmacokinetic and pharmacodynamic properties to guide its clinical translation. The detailed protocols provided herein should serve as a valuable resource for researchers in the field to further investigate the therapeutic potential of SUV39H2 inhibition with this compound.

References

The Role of OTS186935 in the Regulation of γ-H2AX: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor OTS186935 and its role in the regulation of γ-H2AX, a critical marker of DNA double-strand breaks. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Executive Summary

This compound is a potent inhibitor of the protein methyltransferase SUV39H2.[1][2][3] Research has demonstrated that by inhibiting SUV39H2, this compound effectively reduces the levels of phosphorylated histone H2AX at serine 139 (γ-H2AX).[4][5] The formation of γ-H2AX is a crucial step in the DNA damage response (DDR), and its modulation by this compound has significant implications for cancer therapy. Specifically, this compound has been shown to sensitize cancer cells to DNA-damaging agents like doxorubicin, suggesting a promising therapeutic strategy.[4][5] This guide will explore the foundational studies that have elucidated this mechanism.

Mechanism of Action: SUV39H2 Inhibition by this compound

The primary mechanism by which this compound regulates γ-H2AX is through the inhibition of SUV39H2.[1][4] SUV39H2 is a histone methyltransferase that has been reported to methylate histone H2AX at lysine 134.[4][5] This methylation event is a prerequisite that enhances the subsequent phosphorylation of H2AX at serine 139 to form γ-H2AX in response to DNA damage.[1][4] By inhibiting the enzymatic activity of SUV39H2, this compound prevents the initial methylation of H2AX, thereby suppressing the formation of γ-H2AX and attenuating the DNA damage response.[1] This mechanism is particularly relevant in the context of combination cancer therapies, where reducing the DNA repair capacity of tumor cells can enhance the efficacy of cytotoxic agents.[4][5]

Signaling Pathway

OTS186935_pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break (DSB) SUV39H2 SUV39H2 (Methyltransferase) DNA_Damage->SUV39H2 activates H2AX_Me Methylated H2AX (Lysine 134) SUV39H2->H2AX_Me methylates H2AX H2AX Histone H2AX gamma_H2AX γ-H2AX (Phosphorylated H2AX at Serine 139) H2AX_Me->gamma_H2AX enhances phosphorylation DDR DNA Damage Response (Recruitment of repair proteins) gamma_H2AX->DDR This compound This compound This compound->SUV39H2 inhibits

Caption: Signaling pathway of this compound-mediated γ-H2AX regulation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound
TargetMetricValueCell LineReference
SUV39H2IC₅₀6.49 nM-[1][2][3]
Cell GrowthIC₅₀0.67 µMA549[1][2][3]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
Xenograft ModelTreatment Dose & ScheduleOutcomeTumor Growth Inhibition (TGI)Reference
MDA-MB-231 (Breast Cancer)10 mg/kg, IV, once daily for 14 daysSignificant tumor growth suppression42.6% (on day 14)[1]
A549 (Lung Cancer)25 mg/kg, IV, once daily for 14 daysSignificant tumor growth suppression60.8% (on day 14)[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effect of this compound on γ-H2AX.

Western Blotting for γ-H2AX Detection

This protocol is designed to detect changes in γ-H2AX protein levels in cell lysates following treatment with this compound and/or a DNA-damaging agent.

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., MDA-MB-231, BT-20) in appropriate media.

    • Treat cells with this compound, a DNA-damaging agent (e.g., doxorubicin), or a combination of both for a specified time (e.g., 12 hours). Include a vehicle control (e.g., DMSO).

  • Histone Extraction:

    • Harvest the cells and purify histone extracts using a commercially available kit or a standard laboratory protocol.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel (e.g., 12-15%).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a total histone protein (e.g., Histone H3) as a loading control.

Immunofluorescence for γ-H2AX Foci Visualization

This method allows for the visualization and quantification of γ-H2AX foci within the nuclei of treated cells, providing a direct measure of DNA double-strand breaks.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MDA-MB-231) on glass coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound and/or doxorubicin as described for Western blotting.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes.

  • Blocking and Staining:

    • Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.

    • Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Capture images using a fluorescence or confocal microscope.

    • Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).

In Vivo Xenograft Studies

These studies assess the anti-tumor activity of this compound in a living organism.

  • Cell Implantation:

    • Implant human cancer cells (e.g., MDA-MB-231 or A549) subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Treatment:

    • Allow tumors to reach a palpable size.

    • Randomize mice into treatment and control groups (n ≥ 3 per group).[6]

    • Administer this compound (e.g., 10 or 25 mg/kg) or a vehicle control intravenously once daily for a set period (e.g., 14 days).[1]

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight regularly throughout the study.

    • At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for H3K9me3 or immunohistochemistry for Ki-67).[1]

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the results.

Experimental Workflow

Experimental_Workflow cluster_1 In Vitro Analysis cluster_2 In Vivo Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231, A549) Treatment Treatment (this compound +/- Doxorubicin) Cell_Culture->Treatment Western_Blot Western Blot (γ-H2AX levels) Treatment->Western_Blot Immunofluorescence Immunofluorescence (γ-H2AX foci) Treatment->Immunofluorescence Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Xenograft_Model Xenograft Model Generation (Immunodeficient Mice) In_Vivo_Treatment In Vivo Treatment (IV administration of this compound) Xenograft_Model->In_Vivo_Treatment Monitoring Tumor & Body Weight Monitoring In_Vivo_Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Excision, IHC, WB) Monitoring->Endpoint_Analysis

Caption: Workflow for evaluating this compound's effect on γ-H2AX.

Conclusion

This compound represents a targeted approach to modulating the DNA damage response in cancer cells. Its ability to inhibit SUV39H2 and subsequently reduce γ-H2AX formation provides a clear mechanism for its anti-tumor effects and its potential to enhance the efficacy of chemotherapy.[4][5] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of SUV39H2 inhibition.

References

The Anti-Cancer Potential of OTS186935: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS186935 is a potent and selective small molecule inhibitor of the protein methyltransferase SUV39H2. Emerging preclinical evidence has highlighted its potential as a promising anti-cancer agent. This technical guide provides an in-depth overview of the anti-cancer properties of this compound, including its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols. All quantitative data is presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting SUV39H2 with this compound.

Introduction: Targeting SUV39H2 in Cancer Therapy

Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a histone methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3).[1] This modification is a hallmark of heterochromatin formation and is associated with transcriptional repression.[1] In the context of cancer, SUV39H2 has been identified as an oncogene, contributing to the initiation and progression of various tumors.[2] Its expression is often elevated in cancer cells while being low in most normal tissues, making it an attractive target for anti-cancer drug development.[1]

One of the key mechanisms by which SUV39H2 promotes cancer cell survival is through its methylation of non-histone proteins, such as histone H2AX at lysine 134.[3] This methylation enhances the phosphorylation of H2AX (γ-H2AX), a critical step in the DNA damage response that can lead to chemoresistance.[3] By inhibiting SUV39H2, it is possible to reduce γ-H2AX levels, thereby sensitizing cancer cells to DNA-damaging agents like doxorubicin.[3][4]

This compound is a novel, potent inhibitor of SUV39H2.[4] It belongs to the imidazo[1,2-a]pyridine class of compounds, which have shown a wide range of biological activities. This guide will delve into the specifics of this compound's anti-cancer properties as demonstrated in preclinical studies.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the inhibition of the enzymatic activity of SUV39H2. This leads to a cascade of downstream cellular events that ultimately suppress tumor growth.

  • Inhibition of SUV39H2 Methyltransferase Activity : this compound directly binds to and inhibits the methyltransferase activity of SUV39H2.[1]

  • Reduction of H3K9 Trimethylation : As a direct consequence of SUV39H2 inhibition, the global levels of H3K9me3 are decreased within cancer cells.[1]

  • Modulation of γ-H2AX Levels : By preventing SUV39H2-mediated methylation of H2AX, this compound can reduce the formation of γ-H2AX, particularly in the presence of DNA damaging agents.[3][4] This mechanism is believed to be key to its ability to overcome chemoresistance.

  • Induction of Apoptosis : Inhibition of SUV39H2 by a precursor compound to this compound has been shown to trigger apoptotic cell death in breast cancer cells.[4]

The proposed signaling pathway for this compound's action is depicted in the diagram below.

OTS186935_Mechanism_of_Action This compound This compound SUV39H2 SUV39H2 (Methyltransferase) This compound->SUV39H2 Inhibits gamma_H2AX γ-H2AX Formation (Phosphorylation) This compound->gamma_H2AX Reduces H3K9me3 H3K9 Trimethylation This compound->H3K9me3 Reduces Apoptosis Apoptosis This compound->Apoptosis Induces H2AX Histone H2AX SUV39H2->H2AX Methylates H3K9 Histone H3 (K9) SUV39H2->H3K9 Methylates H2AX_K134me H2AX (K134) Methylation H2AX->H2AX_K134me H2AX_K134me->gamma_H2AX Enhances DNA_Repair DNA Damage Repair gamma_H2AX->DNA_Repair Promotes Chemoresistance Chemoresistance DNA_Repair->Chemoresistance Leads to Tumor_Growth Tumor Growth Suppression Chemoresistance->Tumor_Growth Promotes H3K9->H3K9me3 Gene_Silencing Transcriptional Repression (Tumor Suppressor Genes) H3K9me3->Gene_Silencing Induces Gene_Silencing->Tumor_Growth Promotes Apoptosis->Tumor_Growth Inhibits

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Anti-Cancer Efficacy

The anti-cancer activity of this compound has been quantified in both in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/TargetReference
Enzymatic IC₅₀6.49 nMSUV39H2[1]
Cell Growth IC₅₀0.67 µMA549 (Lung Cancer)[1]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Triple-Negative Breast CancerMDA-MB-23110 mg/kg, IV, once daily for 14 days42.6%[4]
Lung CancerA54925 mg/kg, IV, once daily for 14 days60.8%[4]
Lung Cancer (Combination Therapy)A54910 mg/kg this compound (daily) + 10 mg/kg Doxorubicin (days 2 & 9)49%[5]

Note: In all reported in vivo studies, this compound was well-tolerated with no detectable toxicity or significant body weight loss.[1][4]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key preclinical studies of this compound.

In Vitro Cell Growth Inhibition Assay
  • Cell Line: A549 human lung cancer cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Varying concentrations of this compound are added to the wells.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

    • The IC₅₀ value is calculated as the concentration of this compound that inhibits cell growth by 50% compared to a vehicle control.

In Vivo Xenograft Mouse Models
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation:

    • Human cancer cells (MDA-MB-231 or A549) are cultured and harvested.

    • A specific number of cells (e.g., 5 x 10⁶) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Mice are randomized into treatment and control groups (n=3-6 per group).[4]

    • This compound is formulated in a vehicle suitable for intravenous (IV) injection (e.g., 5% glucose solution).[4]

    • The drug is administered once daily via tail vein injection for a specified duration (e.g., 14 days).[4]

    • The control group receives the vehicle only.

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length x width²)/2.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, Tumor Growth Inhibition (TGI) is calculated.

The general workflow for the in vivo xenograft studies is illustrated below.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (14 Days) cluster_monitoring Monitoring & Analysis start Start implant Implant Cancer Cells (e.g., MDA-MB-231, A549) start->implant growth Tumor Growth to 100-200 mm³ implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treat Daily IV Administration This compound or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure Regularly end End of Study measure->end After 14 Days calculate Calculate Tumor Growth Inhibition (TGI) end->calculate

Caption: General workflow for in vivo xenograft studies.

Conclusion and Future Directions

This compound has demonstrated significant anti-cancer activity in preclinical models of breast and lung cancer. Its mechanism of action, centered on the inhibition of SUV39H2, presents a novel therapeutic strategy, particularly for overcoming chemoresistance. The potent in vitro and in vivo efficacy, coupled with a favorable safety profile in animal studies, underscores the potential of this compound for further development.

Future research should focus on:

  • Exploring Efficacy in Other Cancer Types : Investigating the anti-tumor effects of this compound in a broader range of malignancies with high SUV39H2 expression.

  • Combination Therapies : Further evaluating the synergistic effects of this compound with other chemotherapeutic agents and targeted therapies.

  • Pharmacokinetic and Pharmacodynamic Studies : Detailed characterization of the ADME (absorption, distribution, metabolism, and excretion) properties and target engagement of this compound in vivo.

  • Clinical Translation : Moving towards investigational new drug (IND)-enabling studies to pave the way for clinical trials in human cancer patients.

References

The SUV39H2 Inhibitor OTS186935: A Potential Therapeutic Avenue for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies.[1][2] The absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression renders hormonal therapies and HER2-targeted agents ineffective.[1] This necessitates the exploration of novel therapeutic targets and strategies. One such emerging target is the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2), which has been implicated in tumorigenesis and chemoresistance.[3][4] OTS186935 has been identified as a potent and selective small molecule inhibitor of SUV39H2, demonstrating promising anti-tumor activity in preclinical models of TNBC. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound in the context of TNBC research.

Core Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound.

Parameter Value Description Reference
Enzymatic IC50 (SUV39H2) 6.49 nMThe half maximal inhibitory concentration against the SUV39H2 enzyme.[5]
Cell Growth IC50 (A549) 0.67 µMThe half maximal inhibitory concentration for cell growth in the A549 lung cancer cell line.[5]
Table 1: In Vitro Efficacy of this compound
Parameter Value Cell Line Dosage Duration Reference
Tumor Growth Inhibition (TGI) 42.6%MDA-MB-231 (TNBC)10 mg/kg (intravenous, daily)14 days[5][6]
Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of SUV39H2. SUV39H2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3).[3][4] This epigenetic modification is a hallmark of heterochromatin and is associated with transcriptional repression. In the context of TNBC, elevated levels of SUV39H2 contribute to the malignant phenotype.[3]

A critical downstream effect of SUV39H2 activity is the regulation of phosphorylated H2AX (γ-H2AX). SUV39H2 can methylate histone H2AX, which in turn promotes its phosphorylation.[5] Elevated levels of γ-H2AX are linked to chemoresistance in cancer cells.[5] By inhibiting SUV39H2, this compound leads to a reduction in global H3K9me3 levels and a decrease in γ-H2AX, thereby potentially sensitizing cancer cells to chemotherapeutic agents.[5][6]

SUV39H2_Pathway cluster_nucleus Nucleus This compound This compound SUV39H2 SUV39H2 This compound->SUV39H2 H3K9 Histone H3 (Lysine 9) SUV39H2->H3K9 HMT activity H2AX Histone H2AX SUV39H2->H2AX Methylation H3K9me3 H3K9me3 H3K9->H3K9me3 Trimethylation TranscriptionalRepression Transcriptional Repression H3K9me3->TranscriptionalRepression gamma_H2AX γ-H2AX (pS139) H2AX->gamma_H2AX Phosphorylation Chemoresistance Chemoresistance gamma_H2AX->Chemoresistance

SUV39H2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vivo Triple-Negative Breast Cancer Xenograft Model

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound using the MDA-MB-231 human TNBC cell line.

1. Cell Culture and Preparation:

  • MDA-MB-231 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For injection, cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 cells/100 µL.

2. Animal Model:

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old, are used.

  • 1 x 10^7 MDA-MB-231 cells in 100 µL of the cell suspension are subcutaneously injected into the flank of each mouse.

3. Tumor Growth and Treatment:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = (Length x Width²) / 2 .[6]

  • Once tumors reach the desired size, mice are randomized into treatment and control groups.

  • The treatment group receives this compound at a dose of 10 mg/kg, administered intravenously once daily for 14 days.[5][6]

  • The control group receives the vehicle control. A common vehicle formulation for intravenous administration of similar compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline.[7]

4. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.

  • At the end of the treatment period, tumors are excised and weighed.

  • Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (T - T₀) / (C - C₀)] x 100 , where T and C are the mean tumor volumes of the treatment and control groups at the end of the study, and T₀ and C₀ are the mean tumor volumes at the start of treatment.[5]

Xenograft_Workflow A MDA-MB-231 Cell Culture B Cell Harvest and Preparation (PBS/Matrigel suspension) A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration (this compound or Vehicle) E->F G Continued Tumor and Body Weight Monitoring F->G H Tumor Excision and Weight Measurement G->H I Calculation of Tumor Growth Inhibition (TGI) H->I

Experimental Workflow for In Vivo Xenograft Study.
Western Blot Analysis of H3K9me3 and γ-H2AX

This protocol describes the detection of changes in H3K9me3 and γ-H2AX levels in TNBC cells following treatment with this compound.

1. Cell Lysis and Protein Extraction:

  • MDA-MB-231 cells are treated with this compound or a vehicle control for a specified time.

  • Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies specific for H3K9me3 and γ-H2AX. A loading control antibody (e.g., anti-Histone H3 or anti-β-actin) is also used.

    • Anti-H3K9me3 antibody: e.g., Thermo Fisher Scientific, Cat# MA5-38430, diluted 1:1,000.[8]

    • Anti-γ-H2AX (pS139) antibody: e.g., Novus Biologicals, Cat# NB100-384, diluted 1:10,000-1:25,000.[9]

  • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of triple-negative breast cancer. Its targeted inhibition of SUV39H2 and subsequent modulation of key epigenetic and DNA damage response pathways provide a strong rationale for its further development. The data presented in this guide highlight its potent in vitro and in vivo activity. The detailed experimental protocols serve as a valuable resource for researchers aiming to investigate this compound and the broader role of SUV39H2 in TNBC. Future research should focus on elucidating the full spectrum of its downstream effects, exploring potential combination therapies, and ultimately translating these preclinical findings into clinical applications for patients with this challenging disease.

References

Unlocking New Therapeutic Avenues: The Potential of OTS186935 in Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of the therapeutic potential of OTS186935, a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2, in the context of lung cancer. Preclinical evidence strongly suggests that this compound holds promise as a novel anti-cancer agent, particularly through its mechanism of modulating key epigenetic markers and sensitizing cancer cells to DNA-damaging agents. This document consolidates available quantitative data, details experimental methodologies for key preclinical studies, and provides visual representations of the underlying biological pathways and experimental workflows to support further research and development in this area.

Core Efficacy and Potency of this compound

This compound has demonstrated significant activity against lung cancer models both in vitro and in vivo. Its primary mechanism of action is the inhibition of SUV39H2, an enzyme implicated in the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression.[1][2]

In Vitro and In Vivo Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of this compound in lung cancer models.

Parameter Value Cell Line/Model Reference
Enzymatic IC50 (SUV39H2) 6.49 nMN/A[3][4][5]
Cell Growth IC50 0.67 µMA549 (Human Lung Carcinoma)[3][4][5]

Table 1: In Vitro Potency of this compound

Animal Model Treatment Dosage Duration Tumor Growth Inhibition (TGI) Reference
A549 XenograftThis compound25 mg/kg (intravenous, daily)14 days60.8%[3][4][5]
A549 XenograftThis compound + Doxorubicin10 mg/kg (this compound, i.v., daily) + 10 mg/kg (Doxorubicin, i.v., days 2 & 9)14 days49%

Table 2: In Vivo Efficacy of this compound in A549 Lung Cancer Xenograft Model

Mechanism of Action: Targeting the SUV39H2 Pathway

This compound exerts its anti-tumor effects by inhibiting SUV39H2, which leads to a downstream cascade of events impacting chromatin structure, DNA repair, and ultimately, cancer cell viability. A key aspect of this mechanism is the regulation of phosphorylated H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[1][6] SUV39H2 has been shown to methylate H2AX, and inhibition of SUV39H2 can attenuate γ-H2AX levels, potentially sensitizing cancer cells to DNA-damaging chemotherapy.[1][6]

SUV39H2_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound SUV39H2 SUV39H2 This compound->SUV39H2 Inhibits H3K9 Histone H3 (Lysine 9) SUV39H2->H3K9 Methylates H2AX Histone H2AX SUV39H2->H2AX Methylates Proliferation Cell Proliferation SUV39H2->Proliferation Promotes H3K9me3 H3K9me3 (Transcriptional Repression) H3K9->H3K9me3 H3K9me3->Proliferation Promotes gamma_H2AX γ-H2AX (DNA Damage Response) H2AX->gamma_H2AX Apoptosis Apoptosis gamma_H2AX->Apoptosis Induces

Figure 1: Simplified signaling pathway of this compound in lung cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments cited in this guide. These protocols are synthesized from publicly available information and standard laboratory practices.

A549 Xenograft Mouse Model

This protocol outlines the procedure for establishing and utilizing an A549 human lung carcinoma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

  • A549 human lung carcinoma cells

  • Athymic nude mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • Matrigel

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers

  • This compound, formulated for intravenous injection

  • Vehicle control solution

Procedure:

  • Cell Culture: Culture A549 cells in appropriate media (e.g., F-12K Medium supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation for Injection: Harvest logarithmically growing A549 cells and resuspend in sterile PBS at a concentration of 2 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel on ice.

  • Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[7]

  • Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control intravenously once daily for 14 days.

  • Data Collection: Continue to measure tumor volumes and body weights twice weekly.

  • Endpoint: At the end of the study (e.g., day 14), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).

Xenograft_Workflow A A549 Cell Culture B Cell Harvest and Preparation with Matrigel A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Treatment Groups D->E F Daily Intravenous Treatment (this compound or Vehicle) E->F G Continued Tumor and Body Weight Measurement F->G H Tumor Excision and Analysis G->H

Figure 2: Experimental workflow for the A549 xenograft study.
Western Blot Analysis of γ-H2AX and H3K9me3

This protocol describes the detection of γ-H2AX and H3K9me3 protein levels in A549 cells treated with this compound by Western blotting.

Materials:

  • A549 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-15% gradient)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-γ-H2AX, anti-H3K9me3, anti-H3 (loading control), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed A549 cells and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-γ-H2AX, anti-H3K9me3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., H3 or β-actin).

Western_Blot_Workflow A A549 Cell Treatment (this compound) B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (γ-H2AX, H3K9me3) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 3: Workflow for Western blot analysis of key biomarkers.

Logical Framework for Therapeutic Potential

The therapeutic rationale for investigating this compound in lung cancer is built upon a logical progression from its molecular target to its observed anti-tumor effects.

Logical_Framework A High SUV39H2 Expression in Lung Cancer B This compound is a Potent and Selective SUV39H2 Inhibitor A->B C Inhibition of SUV39H2 Leads to: - Decreased H3K9me3 - Altered Chromatin Structure B->C D Modulation of DNA Damage Response (↓γ-H2AX) B->D E Inhibition of Cell Proliferation and Induction of Apoptosis C->E D->E F Tumor Growth Inhibition in Lung Cancer Xenografts E->F G Potential for Monotherapy and Combination Therapy in Lung Cancer F->G

References

OTS186935: A Technical Guide to Overcoming Chemoresistance Through SUV39H2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemoresistance remains a significant barrier to effective cancer treatment. A key mechanism contributing to this resistance involves the enhancement of DNA repair pathways in cancer cells, allowing them to survive DNA-damaging chemotherapy. The protein methyltransferase SUV39H2 has been identified as a critical player in this process. SUV39H2-mediated methylation of histone H2AX enhances the formation of phosphorylated H2AX (γ-H2AX), a key step in recruiting DNA repair machinery that ultimately leads to chemoresistance.[1][2][3] OTS186935 is a potent, small-molecule inhibitor of SUV39H2.[4][5] By targeting SUV39H2, this compound effectively reduces γ-H2AX levels, thereby sensitizing cancer cells to chemotherapeutic agents like doxorubicin.[1][2] Preclinical studies in xenograft models of breast and lung cancer have demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with chemotherapy, without detectable toxicity.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

The Role of SUV39H2 in Chemoresistance

Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B, is a protein methyltransferase that is highly expressed in many cancer types but has low to undetectable expression in most normal adult tissues.[6][7] Its oncogenic activity is linked to its role in DNA damage repair. Following DNA damage by chemotherapeutic agents, SUV39H2 methylates histone H2AX at lysine 134.[2][6] This methylation event is crucial as it promotes the subsequent phosphorylation of H2AX at serine 139, forming γ-H2AX.[1][4] These γ-H2AX sites act as docking platforms for the recruitment of DNA repair proteins, enhancing the cell's ability to repair damage and evade apoptosis, which is a primary cause of chemoresistance in cancer cells.[1][6]

G cluster_0 Cellular Response to Chemotherapy chemo Chemotherapy (e.g., Doxorubicin) dna_damage DNA Double- Strand Breaks chemo->dna_damage h2ax Histone H2AX dna_damage->h2ax triggers signaling suv39h2 SUV39H2 h2ax_me H2AX-K134 Methylation suv39h2->h2ax_me methylates K134 h2ax->h2ax_me gamma_h2ax γ-H2AX (pS139) h2ax_me->gamma_h2ax promotes phosphorylation repair_proteins DNA Repair Protein Recruitment (e.g., 53BP1) gamma_h2ax->repair_proteins dna_repair Enhanced DNA Repair repair_proteins->dna_repair chemoresistance Chemoresistance dna_repair->chemoresistance

Caption: SUV39H2-mediated chemoresistance pathway.

This compound: A Potent and Specific SUV39H2 Inhibitor

This compound is an imidazo[1,2-a]pyridine derivative developed as a specific, small-molecule inhibitor of SUV39H2's methyltransferase activity.[1][6] Its high potency is demonstrated by its low nanomolar enzymatic inhibitory concentration. This translates to effective inhibition of cancer cell growth at the sub-micromolar level.

ParameterValueCell Line / SystemCitation
Enzymatic IC₅₀ 6.49 nMSUV39H2 Methyltransferase Assay[1][4][5][8]
Cell Growth IC₅₀ 0.67 μMA549 Lung Cancer Cells[1][4][5][8]

Preclinical Efficacy of this compound

The anti-tumor effects of this compound have been validated in vivo using murine xenograft models of human breast and lung cancer. The compound demonstrates significant tumor growth inhibition (TGI) as a monotherapy and shows an additive effect when combined with conventional chemotherapy.

Cancer TypeCell LineTreatmentDoseAdministrationDurationResult (Tumor Growth Inhibition)Citation
Breast Cancer MDA-MB-231This compound10 mg/kgIntravenous, daily14 days42.6% (P = 0.0006)[1][4][6]
Lung Cancer A549This compound25 mg/kgIntravenous, daily14 days60.8% (P < 0.05)[1][4][5][6]
Lung Cancer A549This compound + DoxorubicinOTS: 25 mg/kgDOX: 2.5 mg/kgOTS: IV, dailyDOX: IV, days 2 & 914 days49%[1][6]

Mechanism of Action: Reversing Chemoresistance

This compound reverses chemoresistance by directly inhibiting the catalytic activity of SUV39H2.[2][4] This action prevents the methylation of H2AX, which in turn leads to a significant reduction in the formation of DNA damage-induced γ-H2AX foci.[1] By attenuating the γ-H2AX signal, this compound disrupts the recruitment of the DNA repair machinery, leaving cancer cells vulnerable to the cytotoxic effects of DNA-damaging agents.[1][3] This leads to increased apoptotic cell death and sensitization of the cancer cells to chemotherapy.[1][6] Furthermore, treatment with this compound has been shown to decrease global levels of histone H3 lysine 9 tri-methylation (H3K9me3), a marker associated with transcriptional repression.[4][6]

G cluster_0 This compound Mechanism of Action This compound This compound suv39h2 SUV39H2 This compound->suv39h2 INHIBITS sensitization Chemosensitization & Apoptosis This compound->sensitization leads to chemo Chemotherapy dna_damage DNA Damage chemo->dna_damage dna_damage->suv39h2 h2ax_me H2AX-K134 Methylation suv39h2->h2ax_me Blocked gamma_h2ax γ-H2AX Formation h2ax_me->gamma_h2ax dna_repair Enhanced DNA Repair gamma_h2ax->dna_repair chemoresistance Chemoresistance dna_repair->chemoresistance

Caption: Inhibition of SUV39H2 by this compound to overcome chemoresistance.

Key Experimental Protocols

The following protocols are summarized from the methodologies reported in the primary literature.[6]

In Vitro IC₅₀ Determination
  • Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates at a density of 4 x 10³ cells per well.

  • Adhesion: Allow cells to adhere for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Compound Treatment: Exchange the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the CCK-8 or MTT assay.

  • Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Murine Xenograft Model for Efficacy Studies
  • Cell Preparation: Culture human cancer cells (e.g., MDA-MB-231 or A549) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Growth: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 10 or 25 mg/kg) or vehicle control intravenously once daily for the study duration (e.g., 14 days).

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).

G cluster_0 Xenograft Study Workflow start Start: Cancer Cell Culture implant Subcutaneous Implantation into Mice start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization (Tumor Volume ≈ 100 mm³) growth->randomize treatment Treatment Phase (14 days) - Vehicle Control (IV) - this compound (IV) randomize->treatment monitoring Data Collection - Tumor Volume - Body Weight treatment->monitoring monitoring->treatment daily cycle endpoint Study Endpoint: Tumor Excision monitoring->endpoint analysis Post-hoc Analysis - Tumor Weight - IHC (Ki-67) - Western Blot (H3K9me3) endpoint->analysis end End analysis->end

Caption: General experimental workflow for a murine xenograft study.
Combination Therapy Xenograft Model

This protocol follows the steps outlined in 6.2, with a modified treatment administration phase.

  • Treatment Groups: Include additional groups for the chemotherapeutic agent alone (e.g., Doxorubicin) and the combination of this compound and the chemotherapeutic agent.

  • Dosing Schedule: Administer this compound daily. Administer the chemotherapeutic agent according to its established preclinical schedule (e.g., Doxorubicin at 2.5 mg/kg on day 2 and day 9 of the 14-day treatment period).[6]

Immunohistochemical (IHC) Analysis
  • Tissue Preparation: Fix excised tumor tissues in formalin and embed in paraffin.

  • Sectioning: Cut thin sections (e.g., 4-5 μm) and mount them on slides.

  • Staining: Deparaffinize and rehydrate the sections. Perform antigen retrieval. Block endogenous peroxidase activity and non-specific binding.

  • Primary Antibody: Incubate sections with a primary antibody against the protein of interest (e.g., Ki-67).

  • Secondary Antibody & Detection: Apply a labeled secondary antibody followed by a detection reagent (e.g., DAB).

  • Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Quantify the staining (e.g., percentage of Ki-67 positive nuclei) using microscopy and image analysis software.[6]

Conclusion and Future Directions

This compound is a promising therapeutic agent that targets the SUV39H2-γ-H2AX axis to overcome chemoresistance in cancer cells.[1] Its high potency and significant in vivo efficacy, coupled with a favorable toxicity profile in preclinical models, establish it as a strong candidate for further development.[2] Future investigations should focus on expanding the evaluation of this compound across a wider range of cancer types known to overexpress SUV39H2. Clinical trials are warranted to determine the safety, tolerability, and efficacy of this compound in combination with standard-of-care chemotherapies in patients with resistant or relapsed solid tumors. Further mechanistic studies could also explore other potential non-histone targets of SUV39H2 and the broader impact of its inhibition on the tumor microenvironment.

References

OTS186935: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of OTS186935, a novel small molecule inhibitor of the protein methyltransferase SUV39H2. The information is compiled from publicly available research, focusing on the core scientific data and experimental methodologies.

Introduction: Targeting the Epigenome in Oncology

Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as Lysine N-methyltransferase 1B (KMT1B), is a histone methyltransferase that plays a crucial role in epigenetic regulation.[1][2] It primarily catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression.[1][3] Dysregulation of SUV39H2 has been implicated in the pathogenesis of various cancers, where it is often overexpressed.[4]

One of the key mechanisms by which SUV39H2 is thought to contribute to cancer progression and chemoresistance is through its methylation of non-histone proteins, notably histone H2AX at lysine 134.[3][5] This methylation enhances the phosphorylation of H2AX (to form γ-H2AX), a critical step in the DNA damage response that can lead to increased resistance of cancer cells to chemotherapy.[3][5][6] Consequently, the inhibition of SUV39H2 has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents and overcome chemoresistance.[5][6][7]

This compound was identified through a drug discovery program aimed at developing potent and selective inhibitors of SUV39H2.[3]

Discovery and Optimization

The development of this compound began with the screening of a chemical library which identified a series of imidazo[1,2-a]pyridine compounds with inhibitory activity against SUV39H2.[3][6] An initial lead compound, OTS193320, demonstrated potent inhibition of SUV39H2 and induced apoptosis in breast cancer cell lines.[3][8] However, OTS193320 did not show a significant growth inhibitory effect in in vivo xenograft models at non-toxic doses.[3]

This led to further optimization of the imidazo[1,2-a]pyridine scaffold, resulting in the synthesis of this compound.[3] this compound exhibited superior potency and in vivo efficacy.[3]

Mechanism of Action

This compound functions as a potent inhibitor of the SUV39H2 methyltransferase.[9][10] By blocking the enzymatic activity of SUV39H2, this compound is believed to exert its anti-cancer effects through the following mechanisms:

  • Reduction of H3K9 Trimethylation: As a direct consequence of SUV39H2 inhibition, this compound decreases the global levels of H3K9me3 in cancer cells.[1] This can lead to the reactivation of tumor suppressor genes that were epigenetically silenced.[2]

  • Downregulation of γ-H2AX: By preventing the SUV39H2-mediated methylation of H2AX, this compound reduces the subsequent phosphorylation of H2AX (γ-H2AX).[5][9] This impairs the DNA damage response and can sensitize cancer cells to the effects of DNA-damaging chemotherapeutic agents like doxorubicin.[3][5]

The proposed signaling pathway for the mechanism of action of this compound is depicted below.

OTS186935_Mechanism_of_Action cluster_nucleus Cell Nucleus SUV39H2 SUV39H2 H2AX Histone H2AX SUV39H2->H2AX methylates gH2AX γ-H2AX (phosphorylated H2AX) H2AX->gH2AX promotes phosphorylation Chemoresistance Chemoresistance gH2AX->Chemoresistance leads to This compound This compound This compound->SUV39H2 inhibits Doxorubicin Doxorubicin (Chemotherapy) DNA_Damage DNA Damage Doxorubicin->DNA_Damage causes DNA_Damage->gH2AX induces

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Potency of this compound
ParameterValueCell Line/TargetReference
Enzymatic IC50 6.49 nMSUV39H2[9][10]
Cell Growth IC50 0.67 µMA549 (Lung Cancer)[9][10]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Breast Cancer MDA-MB-231Mouse10 mg/kg, IV, daily for 14 days42.6%[3][9]
Lung Cancer A549Mouse25 mg/kg, IV, daily for 14 days60.8%[3][9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound. It is important to note that these are generalized protocols and specific details may have been optimized for the original research.

In Vitro SUV39H2 Enzymatic Assay

This assay is designed to measure the direct inhibitory effect of a compound on the methyltransferase activity of SUV39H2.

Enzymatic_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Biotinylated Histone H3 peptide - [3H]-S-adenosylmethionine - Assay Buffer Start->Prepare_Reaction Add_Inhibitor Add serially diluted this compound or vehicle control (DMSO) Prepare_Reaction->Add_Inhibitor Add_Enzyme Add recombinant SUV39H2 enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at room temperature (e.g., 3 hours) Add_Enzyme->Incubate Stop_Reaction Stop reaction and capture peptide (e.g., with Streptavidin SPA beads) Incubate->Stop_Reaction Measure_Signal Measure radioactivity (e.g., with a scintillation counter) Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50

Figure 2: Workflow for the in vitro SUV39H2 enzymatic assay.

A detailed protocol for a similar chemiluminescent assay is available from BPS Bioscience.[10] The key steps in the original research involved:

  • Reaction Setup: A reaction mixture containing a biotin-conjugated histone H3 peptide substrate, S-[Methyl-3H]-adenosyl-L-Methionine (as the methyl donor), and assay buffer was prepared.[11]

  • Inhibitor Addition: Serially diluted this compound or a vehicle control was added to the reaction mixture.[11]

  • Enzyme Addition: Recombinant N-terminal GST-fused SUV39H2 was added to initiate the reaction.[11]

  • Incubation: The reaction was incubated at room temperature for 3 hours.[11]

  • Reaction Termination: The reaction was stopped by the addition of Streptavidin SPA beads, which bind to the biotinylated histone H3 peptide.[11]

  • Signal Detection: The radioactive signal from the incorporated methyl groups was measured using a Trilux-Microbeta counter.[11]

Cell Viability and IC50 Determination

This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50%.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 5 days).[3]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo.[3]

  • Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Xenograft_Study_Workflow Start Start Cell_Culture Culture human cancer cells (e.g., MDA-MB-231, A549) Start->Cell_Culture Implantation Implant cancer cells subcutaneously into immunocompromised mice Cell_Culture->Implantation Tumor_Growth Allow tumors to grow to a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment and vehicle control groups Tumor_Growth->Randomization Treatment Administer this compound (IV) or vehicle daily for a set period (e.g., 14 days) Randomization->Treatment Monitoring Monitor tumor volume and body weight throughout the study Treatment->Monitoring Endpoint At study endpoint, sacrifice mice and excise tumors for analysis Monitoring->Endpoint Analysis Analyze tumor weight, H3K9me3 levels (Western blot), and cell proliferation (Ki-67 IHC) Endpoint->Analysis

Figure 3: General workflow for in vivo xenograft studies.
  • Cell Implantation: Human cancer cells (MDA-MB-231 or A549) are implanted subcutaneously into immunodeficient mice.[3]

  • Tumor Establishment: Tumors are allowed to grow to a specified volume.

  • Treatment: Mice are treated with this compound (e.g., 10 or 25 mg/kg) or a vehicle control intravenously once daily for 14 days.[3]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.[3]

  • Endpoint Analysis: At the end of the treatment period, tumors are excised, weighed, and processed for further analysis, such as Western blotting for H3K9me3 and immunohistochemistry for Ki-67.[3]

Western Blotting for H3K9me3

This technique is used to detect the levels of H3K9me3 in cells or tumor tissues following treatment with this compound.

  • Protein Extraction: Nuclear extracts are prepared from treated cells or excised tumor tissues.[3]

  • Protein Quantification: The protein concentration of the extracts is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for H3K9me3.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and visualized on X-ray film or with a digital imager.

Immunohistochemistry (IHC) for Ki-67

IHC is used to assess the proliferation of tumor cells in tissue sections.

  • Tissue Preparation: Excised tumors are fixed (e.g., in formalin) and embedded in paraffin. The paraffin blocks are then sectioned.

  • Deparaffinization and Rehydration: The tissue sections are deparaffinized with xylene and rehydrated through a series of graded ethanol washes.

  • Antigen Retrieval: The slides are treated to unmask the antigenic sites.

  • Peroxidase Blocking: Endogenous peroxidase activity is quenched.

  • Blocking: Non-specific antibody binding is blocked using a serum-based buffer.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody against the proliferation marker Ki-67.[3]

  • Secondary Antibody and Detection: A secondary antibody and detection system (e.g., HRP-polymer-based) are used to visualize the antibody binding.

  • Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.

  • Analysis: The percentage of Ki-67-positive cells is quantified to determine the proliferative index of the tumor.[3]

Clinical Development Status

As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. Searches of clinical trial registries have not yielded any studies for this specific compound. The pipeline information from OncoTherapy Science, Inc., the company involved in its initial development, does not currently highlight this compound as an active clinical-stage asset.[12] This suggests that this compound remains in the preclinical stage of development.

Conclusion

This compound is a potent and selective inhibitor of SUV39H2 that has demonstrated promising anti-tumor activity in preclinical models of breast and lung cancer. Its mechanism of action, involving the reduction of H3K9me3 and sensitization to DNA-damaging agents through the downregulation of γ-H2AX, provides a strong rationale for its further development. The available in vitro and in vivo data support its potential as a novel anti-cancer therapeutic. However, the progression of this compound into clinical trials has not yet been publicly documented. Further investigation is warranted to fully elucidate its therapeutic potential in various cancer types.

References

Cellular Pathways Modulated by OTS186935: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1][2][3] SUV39H2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptional repression and heterochromatin formation.[1][2] Dysregulation of SUV39H2 has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][4] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of SUV39H2

This compound exerts its primary effect by directly inhibiting the enzymatic activity of SUV39H2. This inhibition prevents the transfer of methyl groups to H3K9, leading to a global reduction in H3K9me3 levels.[1][4] The consequences of this epigenetic modification are far-reaching, impacting chromatin structure, gene expression, and cellular processes such as DNA damage repair and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
Enzymatic IC₅₀6.49 nMSUV39H2[1][3][4][5][6]
Cell Growth IC₅₀0.67 µMA549 (Lung Cancer)[1][4][5][6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineTreatment RegimenTumor Growth Inhibition (TGI)Reference
Triple-Negative Breast CancerMDA-MB-23110 mg/kg, i.v., once daily for 14 days42.6%[1][4][5][6][7]
Lung CancerA54925 mg/kg, i.v., once daily for 14 days60.8%[1][4][5][6][7]
Lung Cancer (Combination Therapy)A54910 mg/kg this compound (daily) + 10 mg/kg Doxorubicin (days 2 & 9)49%[7][8]

Cellular Pathways Affected by this compound

Chromatin Remodeling and Gene Expression

The most direct consequence of this compound treatment is the alteration of the epigenetic landscape. By reducing H3K9me3 levels, this compound leads to a more open chromatin state, which can result in the reactivation of tumor suppressor genes that were previously silenced.[9]

Chromatin_Remodeling This compound and Chromatin Remodeling This compound This compound SUV39H2 SUV39H2 This compound->SUV39H2 Inhibits H3K9me3 H3K9 Trimethylation SUV39H2->H3K9me3 Catalyzes Heterochromatin Heterochromatin Formation H3K9me3->Heterochromatin Gene_Silencing Tumor Suppressor Gene Silencing Heterochromatin->Gene_Silencing

This compound inhibits SUV39H2, preventing H3K9 trimethylation.
DNA Damage Response and Apoptosis

SUV39H2 has been shown to methylate histone H2AX at lysine 134, which is a prerequisite for the phosphorylation of H2AX to form γ-H2AX in response to DNA damage.[1][4] γ-H2AX is a critical component of the DNA damage response (DDR), acting as a scaffold for the recruitment of DNA repair proteins.[7] By inhibiting SUV39H2, this compound can attenuate the formation of γ-H2AX, thereby impairing the cell's ability to repair DNA damage and sensitizing cancer cells to DNA-damaging agents like doxorubicin.[2][7] This disruption of DNA repair can subsequently trigger apoptosis.[2][10] Studies with the related compound OTS193320 have shown an increase in cleaved caspases-3, -8, and -9, indicating the activation of apoptotic pathways.[1][11]

DNA_Damage_Response This compound and DNA Damage Response This compound This compound SUV39H2 SUV39H2 This compound->SUV39H2 Inhibits H2AX_methylation H2AX Methylation (K134) SUV39H2->H2AX_methylation Catalyzes gamma_H2AX γ-H2AX Formation H2AX_methylation->gamma_H2AX Promotes DNA_Repair DNA Damage Repair gamma_H2AX->DNA_Repair Initiates Apoptosis Apoptosis DNA_Repair->Apoptosis Suppression leads to

This compound impairs DNA repair, leading to apoptosis.
Potentially Affected Pathways

While direct evidence for the effect of this compound on the following pathways is still emerging, studies involving the knockdown of its target, SUV39H2, suggest potential connections:

  • AKT/FOXO Signaling: SUV39H2 has been found to regulate the AKT/FOXO signaling pathway by increasing the phosphorylation of Akt and FOXO3a.[1] Inhibition of SUV39H2 could, therefore, modulate this pathway, which is crucial for cell proliferation, survival, and apoptosis.

  • Wnt/β-catenin Signaling: Research indicates that SUV39H2 can epigenetically silence components of the Wnt/p63/adhesion pathways.[12][13] Loss of SUV39H2 function leads to increased Wnt signaling.[12][13]

  • Hedgehog Signaling: In glioma, SUV39H2 has been shown to regulate the Hedgehog signaling pathway by repressing the expression of HHIP (Hedgehog interacting protein).[14]

Detailed Experimental Protocols

In Vitro IC₅₀ Determination (Cell Viability Assay)

This protocol is a generalized procedure based on common methodologies for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on cell growth.

  • Cell Seeding:

    • Culture A549 cells in appropriate media until they reach logarithmic growth phase.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Western Blot Analysis for H3K9me3

This protocol outlines the key steps for detecting changes in H3K9me3 levels following this compound treatment.

  • Sample Preparation:

    • Treat cells with this compound at the desired concentration and for the specified duration.

    • Harvest the cells and perform nuclear extraction using a commercial kit or standard laboratory protocols.

    • Determine the protein concentration of the nuclear extracts using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of nuclear extract per lane by boiling in Laemmli sample buffer.

    • Separate the proteins on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K9me3 (e.g., Abcam ab8898, dilution 1:10,000) overnight at 4°C.[1][11]

    • Incubate with a primary antibody against total Histone H3 (e.g., Abcam ab1791, dilution 1:20,000) as a loading control.[1][11]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Preparation and Implantation:

    • Culture MDA-MB-231 or A549 cells to 80-90% confluency.

    • Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).

    • Subcutaneously inject 5 x 10⁶ cells in a total volume of 100 µL into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound formulation for intravenous (i.v.) injection. A common vehicle is a 5% glucose solution.[7]

    • Administer this compound intravenously at the desired dose (e.g., 10 mg/kg or 25 mg/kg) once daily for the duration of the study (e.g., 14 days).[1][7]

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, or immunohistochemistry).

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzymatic_Assay Enzymatic Assay (IC50) Cell_Culture Cancer Cell Lines (A549, MDA-MB-231) Cell_Viability Cell Viability Assay (MTT, IC50) Cell_Culture->Cell_Viability Western_Blot Western Blot (H3K9me3, γ-H2AX) Cell_Culture->Western_Blot Xenograft_Model Xenograft Model (Nude Mice) Tumor_Implantation Tumor Cell Implantation Xenograft_Model->Tumor_Implantation Treatment This compound Administration (i.v.) Tumor_Implantation->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (TGI, IHC) Monitoring->Endpoint_Analysis This compound This compound This compound->Enzymatic_Assay This compound->Cell_Viability This compound->Western_Blot This compound->Treatment

Workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a promising anti-cancer agent that targets the epigenetic regulator SUV39H2. Its primary mechanism of action involves the inhibition of H3K9 trimethylation, leading to chromatin remodeling and the reactivation of silenced genes. Furthermore, this compound disrupts the DNA damage response by attenuating the formation of γ-H2AX, which sensitizes cancer cells to chemotherapy and promotes apoptosis. While further research is needed to fully elucidate its effects on other signaling pathways, the existing data strongly support the continued investigation of this compound as a novel therapeutic strategy for a variety of human cancers.

References

Methodological & Application

Application Notes and Protocols for OTS186935 in MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 is a potent and selective small molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2)[1][2][3][4]. SUV39H2 is a key epigenetic modifier that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin. In various cancers, including triple-negative breast cancer (TNBC), elevated levels of SUV39H2 are associated with oncogenesis and chemoresistance[1]. This compound has demonstrated significant anti-tumor activity in preclinical models, including xenografts of the human TNBC cell line MDA-MB-231[1][5].

The mechanism of action of this compound involves the inhibition of SUV39H2's methyltransferase activity, leading to a reduction in global H3K9me3 levels[1]. Furthermore, this compound has been shown to regulate the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a critical component of the DNA damage response[1][6]. By modulating these epigenetic and DNA repair pathways, this compound can induce apoptosis and sensitize cancer cells to chemotherapeutic agents[1][6].

These application notes provide detailed in vitro protocols for studying the effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line.

Data Presentation

In Vitro and In Vivo Efficacy of this compound
ParameterCell Line/ModelValueReference
Enzymatic IC50 (SUV39H2) -6.49 nM[1][2][3][4]
Cell Growth IC50 A549 (Lung Cancer)0.67 µM[1][3][4]
Tumor Growth Inhibition (TGI) MDA-MB-231 Xenograft42.6% (at 10 mg/kg, i.v., daily for 14 days)[1][2][5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in MDA-MB-231 cells. This compound inhibits SUV39H2, leading to a decrease in H3K9 trimethylation. This epigenetic modification can influence gene expression. Additionally, inhibition of SUV39H2 affects the phosphorylation of H2AX (γ-H2AX), a key protein in the DNA damage response. By downregulating γ-H2AX, this compound may impair the cell's ability to repair DNA damage, leading to the induction of apoptosis and potentially overcoming chemoresistance.

OTS186935_Signaling_Pathway This compound Signaling Pathway in MDA-MB-231 Cells This compound This compound SUV39H2 SUV39H2 This compound->SUV39H2 inhibits Apoptosis Apoptosis This compound->Apoptosis induces H3K9me3 H3K9 Trimethylation SUV39H2->H3K9me3 promotes gamma_H2AX γ-H2AX (p-H2AX S139) SUV39H2->gamma_H2AX regulates Chemoresistance Chemoresistance DNA_Damage_Repair DNA Damage Repair gamma_H2AX->DNA_Damage_Repair promotes DNA_Damage_Repair->Chemoresistance contributes to

Caption: this compound inhibits SUV39H2, impacting H3K9me3 and γ-H2AX, leading to apoptosis.

Experimental Protocols

Cell Culture of MDA-MB-231 Cells
  • Media Preparation: Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete media, centrifuge the cells, and resuspend in fresh media for subculturing.

Preparation of this compound Stock Solution
  • Resuspension: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on MDA-MB-231 cells.

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete media.

  • Incubation: Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: The following day, treat the cells with various concentrations of this compound. It is recommended to use a concentration range that brackets the IC50 observed in other cancer cell lines (e.g., 0.1 µM to 10 µM). Include a DMSO-treated vehicle control.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in protein expression, specifically H3K9me3 and γ-H2AX, in response to this compound treatment.

  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 24 to 48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10-15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3, γ-H2AX, and a loading control (e.g., β-actin or Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound in MDA-MB-231 cells.

Experimental_Workflow In Vitro Experimental Workflow for this compound cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture MDA-MB-231 Cell Culture Cell_Seeding Cell Seeding (96-well / 6-well) Cell_Culture->Cell_Seeding Drug_Prep This compound Stock Preparation Treatment Treatment with this compound Drug_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability (MTT) Assay Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Protein_Analysis Protein Expression Analysis Western_Blot->Protein_Analysis

Caption: Workflow for in vitro testing of this compound on MDA-MB-231 cells.

References

Application Notes and Protocols for A549 Cell Line Treatment with OTS186935

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2)[1][2][3]. SUV39H2 is a key epigenetic modifier that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptional repression and heterochromatin formation[4]. In various cancers, including non-small cell lung cancer (NSCLC), SUV39H2 is often overexpressed and its activity is linked to oncogenesis and chemoresistance[4][5]. The A549 cell line, a widely used model for NSCLC, exhibits high expression levels of SUV39H2, making it a relevant system for studying the effects of SUV39H2 inhibition.

This compound has demonstrated significant anti-tumor activity in preclinical models, including A549 xenografts[5][6]. Its mechanism of action involves the reduction of global H3K9me3 levels and the regulation of γ-H2AX, a marker for DNA double-strand breaks[5][6]. These application notes provide a comprehensive overview of the effects of this compound on the A549 cell line and detailed protocols for key experiments.

Data Presentation

In Vitro and In Vivo Efficacy of this compound on A549 Cells
ParameterValueCell Line/ModelReference
IC50 (Cell Growth Inhibition) 0.67 µMA549[1][2][3][5]
In Vivo Efficacy (Tumor Growth Inhibition) 60.8%A549 Xenograft[5]
In Vivo Dosage 25 mg/kg (intravenously, once daily for 14 days)A549 Xenograft[5]

Signaling Pathway and Mechanism of Action

The primary molecular target of this compound is SUV39H2. Inhibition of SUV39H2 in A549 cells leads to a cascade of downstream events that collectively contribute to its anti-tumor effects.

OTS186935_Mechanism_of_Action Mechanism of Action of this compound in A549 Cells This compound This compound SUV39H2 SUV39H2 This compound->SUV39H2 Inhibits H3K9me3 H3K9me3 SUV39H2->H3K9me3 Catalyzes gamma_H2AX γ-H2AX Regulation SUV39H2->gamma_H2AX Regulates Transcriptional_Repression Transcriptional Repression H3K9me3->Transcriptional_Repression Leads to Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., OPTN, STOM) Transcriptional_Repression->Tumor_Suppressor_Genes Silences Cell_Growth_Inhibition Cell Growth Inhibition Tumor_Suppressor_Genes->Cell_Growth_Inhibition Apoptosis Apoptosis Cell_Growth_Inhibition->Apoptosis DNA_Repair DNA Damage Response gamma_H2AX->DNA_Repair DNA_Repair->Apoptosis

Mechanism of Action of this compound in A549 Cells

Inhibition of SUV39H2 by this compound leads to a decrease in global H3K9me3 levels. This epigenetic modification is crucial for the transcriptional silencing of various genes, including tumor suppressor genes. In A549 cells, knockdown of SUV39H2 has been shown to upregulate the expression of potential tumor suppressors like OPTN and STOM. Furthermore, SUV39H2 is known to regulate the phosphorylation of H2AX (γ-H2AX), a key event in the DNA damage response. By modulating these pathways, this compound can induce cell growth inhibition and apoptosis.

Experimental Protocols

Experimental Workflow for A549 Cell Treatment

Experimental_Workflow General Workflow for this compound Treatment of A549 Cells cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis A549_Culture Culture A549 Cells Cell_Seeding Seed Cells for Experiment A549_Culture->Cell_Seeding OTS186935_Treatment Treat with this compound (or vehicle control) Cell_Seeding->OTS186935_Treatment Incubation Incubate for desired time OTS186935_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, Resazurin) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle_Analysis Western_Blot Western Blot (H3K9me3, γ-H2AX) Incubation->Western_Blot

General Workflow for this compound Treatment of A549 Cells
Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on A549 cell proliferation.

Materials:

  • A549 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final concentrations should range from, for example, 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic A549 cells after treatment with this compound.

Materials:

  • A549 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of A549 cells.

Materials:

  • A549 cells

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) and a vehicle control for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot for H3K9me3 and γ-H2AX

Objective: To assess the effect of this compound on the levels of H3K9me3 and γ-H2AX in A549 cells.

Materials:

  • A549 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-H3K9me3, anti-γ-H2AX, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Lysis: Treat A549 cells with this compound for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Use Histone H3 as a loading control for H3K9me3 and β-actin for γ-H2AX.

Conclusion

This compound presents a promising therapeutic agent for NSCLC by targeting the epigenetic regulator SUV39H2. The protocols outlined above provide a framework for researchers to investigate the cellular and molecular effects of this compound on the A549 cell line. The provided data and diagrams offer a clear understanding of its mechanism of action and experimental application. Further research into the downstream signaling pathways and potential combination therapies will be crucial for the clinical development of this compound.

References

Application Notes and Protocols for In Vivo Administration of OTS186935 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1][2] SUV39H2 is an enzyme that plays a critical role in tumorigenesis through the methylation of histone H3 at lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[1][3] Additionally, SUV39H2 can methylate histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX), a key component of the DNA damage response that can contribute to chemoresistance in cancer cells.[1][4][5] this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human cancers, including triple-negative breast cancer and lung cancer, by inhibiting SUV39H2 and reducing levels of H3K9 trimethylation (H3K9me3).[1][6] These application notes provide a comprehensive overview of the in vivo administration of this compound in xenograft mouse models, including its mechanism of action, detailed experimental protocols, and key efficacy data.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by targeting the SUV39H2 enzyme. By inhibiting SUV39H2, this compound prevents the tri-methylation of H3K9, a critical epigenetic mark for the formation of repressive heterochromatin. This leads to the reactivation of tumor suppressor genes. Furthermore, by preventing the SUV39H2-mediated methylation of H2AX, this compound can sensitize cancer cells to DNA-damaging agents.[4][5]

This compound Signaling Pathway cluster_nucleus Cell Nucleus This compound This compound SUV39H2 SUV39H2 (Histone Methyltransferase) This compound->SUV39H2 Inhibits H3K9 Histone H3 (at Lysine 9) SUV39H2->H3K9 Methylates H2AX Histone H2AX (at Lysine 134) SUV39H2->H2AX Methylates H3K9me3 H3K9me3 (Repressive Mark) H3K9->H3K9me3 Leads to Heterochromatin Heterochromatin Formation H3K9me3->Heterochromatin GeneSilencing Tumor Suppressor Gene Silencing Heterochromatin->GeneSilencing CancerProgression Cancer Progression GeneSilencing->CancerProgression gammaH2AX γ-H2AX Formation (DNA Damage Response) H2AX->gammaH2AX Enhances Chemoresistance Chemoresistance gammaH2AX->Chemoresistance Chemoresistance->CancerProgression

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The in vivo efficacy of this compound has been evaluated in several xenograft models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line
Enzymatic IC₅₀ (SUV39H2)6.49 nMN/A
Cell Growth IC₅₀0.67 µMA549

Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models

Xenograft ModelTreatment GroupDose & ScheduleAdministration RouteTumor Growth Inhibition (TGI)Reference
MDA-MB-231 (Breast Cancer)This compound10 mg/kg, once daily for 14 daysIntravenous42.6%[6]
A549 (Lung Cancer)This compound25 mg/kg, once daily for 14 daysIntravenous60.8%[6]
A549 (Lung Cancer)This compound + Doxorubicin10 mg/kg this compound (daily for 14 days) + 10 mg/kg DOX (days 2 & 9)Intravenous49%[7]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Models (MDA-MB-231 and A549)

This protocol describes the subcutaneous implantation of human cancer cell lines into immunodeficient mice to establish tumor xenografts.

Xenograft Establishment Workflow start Start: Cancer Cell Culture harvest Harvest and Count Cells start->harvest prepare Prepare Cell Suspension (e.g., in Matrigel) harvest->prepare inject Subcutaneous Injection into Immunodeficient Mice prepare->inject monitor Monitor Tumor Growth inject->monitor randomize Randomize Mice into Treatment Groups monitor->randomize When tumors reach ~150-250 mm³ end Initiate Treatment randomize->end

Caption: Workflow for Xenograft Model Establishment.

Materials:

  • MDA-MB-231 or A549 human cancer cell lines

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines)

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice, 6-8 weeks old)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MDA-MB-231 or A549 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Preparation of Cell Suspension for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in a mixture of sterile PBS and Matrigel (1:1 ratio) to a final concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Subcutaneous Injection:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions twice weekly using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 150-250 mm³, randomize the mice into treatment and control groups.

Protocol 2: In Vivo Administration of this compound

This protocol details the preparation and intravenous administration of this compound to tumor-bearing mice.

Materials:

  • This compound compound

  • 5% glucose solution (for formulation)

  • Sterile water for injection

  • Syringes (1 mL) and needles (30 gauge)

  • Mouse restrainer

  • Heat lamp (optional, for tail vein dilation)

Procedure:

  • Preparation of this compound Formulation:

    • This compound is formulated in a 5% glucose solution for intravenous administration.[6]

    • The precise solubilization steps may require initial dissolution in a small amount of a suitable solvent like DMSO, followed by dilution in the 5% glucose solution. It is recommended to perform small-scale solubility tests.

    • Prepare the formulation fresh daily.

  • Dosing and Administration:

    • The recommended dose of this compound is 10 mg/kg for the MDA-MB-231 model and 25 mg/kg for the A549 model.[6]

    • Administer the formulated this compound via tail vein injection once daily for the duration of the study (e.g., 14 days).[6]

    • The administration volume should be approximately 10 mL/kg of body weight.[6]

  • Tail Vein Injection Technique:

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Clean the tail with an alcohol wipe.

    • Insert the needle (bevel up) into one of the lateral tail veins and inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

    • Continue to measure tumor volumes twice weekly throughout the treatment period.

    • Body weight should also be recorded twice weekly.

Concluding Remarks

This compound is a promising anti-cancer agent that has demonstrated significant in vivo efficacy in xenograft models of breast and lung cancer. The protocols outlined in these application notes provide a framework for researchers to conduct their own in vivo studies with this compound. Adherence to these detailed methodologies will help ensure the generation of reproducible and reliable data for the preclinical evaluation of this novel SUV39H2 inhibitor. It is important to note that all animal experiments should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of OTS186935 for in vivo animal studies, particularly in the context of cancer research. The protocols outlined below are based on published preclinical data and standard laboratory procedures.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mouse xenograft models.

Table 1: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosage and AdministrationTreatment DurationOutcomeReference
MDA-MB-231 Xenograft (Immunodeficient Mice)Triple-Negative Breast Cancer10 mg/kg, intravenously, once daily14 days42.6% Tumor Growth Inhibition (TGI)[1][2]
A549 Xenograft (Immunodeficient Mice)Lung Cancer25 mg/kg, intravenously, once daily14 days60.8% Tumor Growth Inhibition (TGI)[1][2][3]
A549 Xenograft (Immunodeficient Mice)Lung Cancer10 mg/kg this compound + 10 mg/kg Doxorubicin14 days (this compound daily, Doxorubicin on days 2 & 9)49% Tumor Growth Inhibition (TGI)[1]

Table 2: In Vitro Activity of this compound

ParameterValueCell Line/TargetReference
IC₅₀ (Enzymatic Assay)6.49 nMSUV39H2[1][4][5]
IC₅₀ (Cell Growth Assay)0.67 µMA549[1][4][5]

Signaling Pathway

This compound is a potent inhibitor of the protein methyltransferase SUV39H2.[2][4][5] SUV39H2 is known to methylate histone H3 at lysine 9 (H3K9), leading to transcriptional repression.[1] Additionally, SUV39H2 can methylate histone H2AX at lysine 134, which promotes the phosphorylation of H2AX to form γ-H2AX, a key marker of DNA double-strand breaks and a component of the DNA damage response.[1][6] By inhibiting SUV39H2, this compound reduces H3K9 trimethylation and decreases the formation of γ-H2AX, which can sensitize cancer cells to DNA-damaging agents.[1][7]

OTS186935_Signaling_Pathway cluster_nucleus Nucleus SUV39H2 SUV39H2 H3K9 Histone H3 (K9) SUV39H2->H3K9 Methylates H2AX Histone H2AX (K134) SUV39H2->H2AX Methylates H3K9me3 H3K9me3 H3K9->H3K9me3 Gene_Repression Transcriptional Repression H3K9me3->Gene_Repression H2AX_me Methylated H2AX H2AX->H2AX_me gamma_H2AX γ-H2AX (pS139) H2AX_me->gamma_H2AX Promotes Phosphorylation DNA_Repair DNA Damage Response (Chemoresistance) gamma_H2AX->DNA_Repair This compound This compound This compound->SUV39H2 Inhibits

Diagram 1: this compound Signaling Pathway.

Experimental Protocols

The following are detailed protocols for conducting animal studies with this compound.

Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft tumor model.

Materials:

  • MDA-MB-231 or A549 cancer cell lines

  • Appropriate cell culture medium and reagents

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • 1 mL sterile syringes

  • 27-30 gauge sterile needles

  • Hemocytometer and Trypan Blue

  • Sterile surgical instruments

  • 70% ethanol

Procedure:

  • Cell Culture: Culture MDA-MB-231 or A549 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion.

  • Cell Harvesting:

    • Wash the cells with sterile PBS.

    • Harvest the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet twice with sterile PBS.

  • Cell Counting and Resuspension:

    • Resuspend the cell pellet in a known volume of sterile, serum-free medium or PBS.

    • Perform a cell count using a hemocytometer.

    • Adjust the cell concentration to 1 x 10⁸ cells/mL in sterile PBS. Keep the cell suspension on ice.

  • Animal Preparation:

    • Allow mice to acclimatize for at least one week before the procedure.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Subcutaneous Injection:

    • Wipe the injection site (typically the flank) with 70% ethanol.

    • Gently lift the skin and inject 1 x 10⁷ cells (in 0.1 mL) subcutaneously.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Monitor the animals regularly for tumor development.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

    • Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Preparation and Administration of this compound

This protocol details the preparation of this compound for intravenous administration.

Materials:

  • This compound hydrochloride or trihydrochloride salt

  • Vehicle for solubilization (e.g., sterile saline, or a formulation containing DMSO, PEG300, and Tween-80 for poorly soluble compounds)

  • Sterile 1 mL syringes

  • Sterile 27-30 gauge needles

  • Vortex mixer and/or sonicator

  • Sterile filter (0.22 µm)

Procedure:

  • Formulation Preparation (Example for a 10 mg/kg dose in a 20g mouse):

    • Note: The optimal vehicle may need to be determined empirically. For a compound that is soluble in aqueous solution, sterile saline is preferred. For poorly soluble compounds, a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile water may be used. Always check for solubility and stability.

    • Calculate the total amount of this compound needed for the study.

    • To prepare a 1 mg/mL stock solution, dissolve the appropriate amount of this compound in the chosen vehicle.

    • For a 10 mg/kg dose in a 20g mouse, the required dose is 0.2 mg. This would correspond to an injection volume of 200 µL of a 1 mg/mL solution.

    • If using co-solvents, add the DMSO first to dissolve the compound, followed by PEG300 and Tween-80, and finally the aqueous component. Mix thoroughly between each addition. Gentle warming or sonication may be required to achieve complete dissolution.

    • Sterile-filter the final formulation through a 0.22 µm filter.

  • Intravenous Administration (Tail Vein Injection):

    • Warm the mouse under a heat lamp or by placing its cage on a warming pad to dilate the tail veins.

    • Place the mouse in a restraint device.

    • Swab the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the calculated volume of the this compound formulation.

    • If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (14 Days) cluster_monitoring Monitoring cluster_endpoint Study Endpoint Cell_Culture 1. Cancer Cell Culture (MDA-MB-231 or A549) Xenograft 2. Subcutaneous Implantation in Mice Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth to ~150 mm³ Xenograft->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vehicle_Group Vehicle Control (i.v. daily) Randomization->Vehicle_Group OTS186935_Group This compound (10 or 25 mg/kg, i.v. daily) Randomization->OTS186935_Group Tumor_Measurement 5. Measure Tumor Volume (2-3 times/week) Vehicle_Group->Tumor_Measurement OTS186935_Group->Tumor_Measurement Body_Weight 6. Monitor Body Weight (daily or 2-3 times/week) Tumor_Measurement->Body_Weight Sacrifice 8. Euthanize Mice Tumor_Measurement->Sacrifice Clinical_Signs 7. Observe for Clinical Signs of Toxicity Body_Weight->Clinical_Signs Clinical_Signs->Tumor_Measurement Tumor_Excision 9. Excise and Weigh Tumors Sacrifice->Tumor_Excision Analysis 10. Data Analysis (TGI) and Tissue Collection Tumor_Excision->Analysis

Diagram 2: Experimental Workflow for this compound In Vivo Study.

Safety and Toxicology

In the reported studies, this compound was well-tolerated at efficacious doses.[1][2] No significant body weight loss or other detectable signs of toxicity were observed during the treatment period.[1] However, as with any experimental compound, it is crucial to closely monitor the animals for any adverse effects. This should include daily observation for changes in behavior, appearance, and activity levels, as well as regular body weight measurements. Should any signs of distress or significant weight loss (>15-20%) be observed, appropriate humane endpoints should be implemented.

References

OTS186935: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 is a potent and selective inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2), a key enzyme involved in epigenetic regulation.[1][2][3][4][5] SUV39H2 catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression.[6] Dysregulation of SUV39H2 activity has been implicated in the initiation and progression of various cancers, making it an attractive therapeutic target.[6] this compound has demonstrated significant anti-tumor activity in preclinical models, including mouse xenografts of human breast and lung cancer, without notable toxicity.[2][5][6][7][8] The compound has been shown to decrease global H3K9me3 levels, trigger apoptotic cell death, and regulate the phosphorylation of histone H2AX (γ-H2AX), which is involved in DNA damage repair.[6][7] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.

Mechanism of Action

This compound functions as a highly potent inhibitor of the enzymatic activity of SUV39H2.[2][3][4][5] By blocking SUV39H2, this compound prevents the trimethylation of H3K9. This leads to a more open chromatin structure, potentially reactivating the expression of tumor suppressor genes that were silenced. Furthermore, inhibition of SUV39H2 by this compound has been shown to regulate the production of γ-H2AX in cancer cells, suggesting an impact on DNA damage and repair pathways.[1][2][3][4][5]

OTS186935_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound SUV39H2 SUV39H2 (Histone Methyltransferase) This compound->SUV39H2 Inhibits H3K9 Histone H3 (at Lysine 9) SUV39H2->H3K9 Methylates H3K9me3 H3K9me3 (Trimethylated Histone H3) H3K9->H3K9me3 becomes Chromatin Chromatin H3K9me3->Chromatin Leads to Compaction Gene_Repression Transcriptional Repression Chromatin->Gene_Repression Causes

Caption: Mechanism of action of this compound in the cell nucleus.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
Enzymatic IC₅₀6.49 nM-[1][2][3][4][5][6][7]
Cell Growth IC₅₀0.67 µMA549 (Lung Cancer)[1][2][4][6][7]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineDosageTreatment DurationTumor Growth Inhibition (TGI)Reference
Triple-Negative Breast CancerMDA-MB-23110 mg/kg (intravenously, daily)14 days42.6%[7][10]
Lung CancerA54925 mg/kg (intravenously, daily)14 days60.8%[2][7]

Experimental Protocols

Reagent Preparation and Storage

a. Handling and Storage of this compound Powder

  • This compound hydrochloride is typically supplied as a solid.[1][3][4]

  • Store the solid compound at 4°C in a tightly sealed container, protected from moisture.[1][4]

b. Preparation of Stock Solutions

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[3]

  • Protocol for 10 mM Stock Solution in DMSO:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound hydrochloride (M.Wt: 522.31 g/mol ), add 191.46 µL of DMSO.

    • Vortex briefly to dissolve the compound completely. Gentle warming or sonication may be used to aid dissolution if necessary.[4]

  • Aqueous Stock Solutions: this compound hydrochloride is also soluble in water up to 50 mg/mL (95.73 mM), though sonication may be required.[4] However, for long-term storage and to avoid potential hydrolysis, DMSO stock solutions are generally preferred.

c. Storage of Stock Solutions

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the DMSO stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[4] Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Cell Culture Treatment Protocol

a. Cell Seeding

  • Culture your cell line of interest (e.g., A549, MDA-MB-231) in the appropriate growth medium and conditions.

  • Seed the cells in multi-well plates at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line and experiment.

b. Preparation of Working Solutions

  • Thaw a single aliquot of the this compound DMSO stock solution.

  • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

c. Treatment of Cells

  • After allowing the cells to adhere and resume growth (typically 12-24 hours post-seeding), carefully remove the existing medium.

  • Add the freshly prepared medium containing the desired concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Experimental_Workflow cluster_prep Preparation cluster_experiment Cell Treatment cluster_analysis Downstream Analysis OTS_Powder This compound Powder Dissolve_DMSO Dissolve in DMSO (e.g., 10 mM Stock) OTS_Powder->Dissolve_DMSO Store_Stock Aliquot and Store (-20°C or -80°C) Dissolve_DMSO->Store_Stock Prepare_Working Prepare Working Solutions (Dilute Stock in Medium) Store_Stock->Prepare_Working Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells with this compound or Vehicle Control Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Cell_Viability Cell Viability Assay (e.g., MTT, CCK-8) Incubate->Cell_Viability Western_Blot Western Blot (e.g., H3K9me3, γ-H2AX) Incubate->Western_Blot Gene_Expression Gene Expression Analysis (e.g., RT-qPCR) Incubate->Gene_Expression

Caption: General workflow for this compound cell culture experiments.

Safety Precautions

  • This compound is a bioactive compound. Standard laboratory safety precautions, including the use of personal protective equipment (lab coat, gloves, and safety glasses), should be followed.

  • Handle DMSO with care as it can facilitate the absorption of substances through the skin.

  • All cell culture work should be performed in a sterile biological safety cabinet.

  • Dispose of all waste materials in accordance with institutional and local regulations.

References

Application Notes and Protocols: Detecting H3K9me3 Changes Post-OTS186935 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of histone H3 trimethylation at lysine 9 (H3K9me3) changes in cultured cells following treatment with OTS186935, a potent inhibitor of the SUV39H2 methyltransferase.[1][2][3][4][5] This protocol is intended for researchers in oncology, epigenetics, and drug development investigating the cellular effects of SUV39H2 inhibition.

This compound has been shown to decrease global H3K9me3 levels and exhibit growth-suppressive effects in cancer cell lines.[1][5] Western blotting is a reliable and widely used method to quantify these changes in histone modifications.[6]

Signaling Pathway of this compound Action

OTS186935_Pathway This compound This compound SUV39H2 SUV39H2 (Histone Methyltransferase) This compound->SUV39H2 Inhibits H3K9me3 Histone H3 (trimethylated K9) SUV39H2->H3K9me3 Methylates H3K9me2 Histone H3 (dimethylated K9) GeneRepression Transcriptional Repression H3K9me3->GeneRepression Promotes

Caption: Mechanism of this compound in inhibiting H3K9 trimethylation.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting CellCulture 1. Cell Culture & This compound Treatment HistoneExtraction 2. Histone Extraction (Acid Extraction) CellCulture->HistoneExtraction ProteinQuant 3. Protein Quantification (Bradford Assay) HistoneExtraction->ProteinQuant SamplePrep 4. Sample Preparation for SDS-PAGE ProteinQuant->SamplePrep SDSPAGE 5. SDS-PAGE SamplePrep->SDSPAGE Transfer 6. Protein Transfer (to PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (anti-H3K9me3 & anti-H3) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 10. Signal Detection SecondaryAb->Detection DataAnalysis 11. Data Analysis (Densitometry) Detection->DataAnalysis

Caption: Workflow for Western blot analysis of H3K9me3.

Quantitative Data Summary

ParameterRecommendationNotes
This compound Treatment
Concentration0.1 - 10 µMOptimal concentration should be determined empirically for each cell line. An IC50 of 0.67 µM has been reported for A549 cells.[2][3][4]
Duration24 - 72 hoursA time-course experiment is recommended to determine the optimal treatment duration.
Protein Loading
Histone Extracts10 - 20 µg per lane[7][8]
Total Cell Lysate20 - 40 µg per lane
Antibody Dilutions
Primary: anti-H3K9me31:500 - 1:2000Refer to the manufacturer's datasheet for the specific antibody used.[8][9]
Primary: anti-Total H31:1000 - 1:10000Used as a loading control.[10]
Secondary (HRP-conjugated)1:2000 - 1:10000Refer to the manufacturer's datasheet.
SDS-PAGE
Gel Percentage12-15% AcrylamideHigher percentage gels provide better resolution for low molecular weight proteins like histones.[11][12]
Transfer
Membrane Type0.2 µm PVDF or NitrocelluloseA smaller pore size is recommended for the optimal retention of small histone proteins.[6][13]
Transfer Conditions70-90 minutes at 30-100V (wet)Conditions may need optimization depending on the transfer system.[6]

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Culture your cell line of interest (e.g., A549, MDA-MB-231) in the recommended medium and conditions until they reach approximately 70-80% confluency.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10 µM) for a predetermined duration (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).

  • After treatment, harvest the cells by scraping or trypsinization.

  • Wash the cell pellet twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for histone extraction.

Histone Extraction (Acid Extraction Method)

This protocol is adapted for the extraction of histones from cultured cells.[14]

  • Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease inhibitors) and incubate on ice for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant (cytoplasmic fraction).

  • Resuspend the nuclear pellet in 0.4 N H2SO4 or 0.2 N HCl and incubate with gentle rotation for at least 4 hours or overnight at 4°C.[14][15]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the acid-soluble histones to a new tube.

  • Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubate on ice for 1-2 hours.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the histone pellet twice with ice-cold acetone.

  • Air-dry the pellet for 10-20 minutes and resuspend in sterile deionized water. Store at -80°C.

Protein Quantification (Bradford Assay)
  • Prepare a series of bovine serum albumin (BSA) standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1 mg/mL).[16][17]

  • Dilute a small aliquot of your histone extract in the same buffer as the standards.

  • In a 96-well plate, add your diluted samples and BSA standards.

  • Add the Bradford dye reagent to each well and incubate at room temperature for 5-10 minutes.[16][18]

  • Measure the absorbance at 595 nm using a microplate reader.

  • Generate a standard curve from the BSA standards and determine the protein concentration of your histone extracts.

SDS-PAGE and Western Blotting
  • Sample Preparation : In a microcentrifuge tube, mix your histone extract with 4X Laemmli sample buffer. For 15 µL of sample, add 5 µL of 4X buffer. Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis : Load 10-20 µg of histone extract per lane on a 12-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.[11]

  • Protein Transfer : Transfer the separated proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane.[6][13] Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. A Ponceau S stain can be used to verify transfer efficiency.

  • Blocking : Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6]

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody (anti-H3K9me3) diluted in the blocking buffer overnight at 4°C with gentle agitation. A parallel blot should be incubated with an anti-total Histone H3 antibody as a loading control.[19][20]

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes : Wash the membrane three times for 10 minutes each with TBST.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the H3K9me3 signal to the total Histone H3 signal for each sample to account for loading differences.

References

Application Notes and Protocols: Immunocytochemistry for γ-H2AX Foci Following OTS186935 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunocytochemical detection and analysis of γ-H2AX foci in cancer cell lines following treatment with OTS186935, a potent inhibitor of the protein methyltransferase SUV39H2.

Introduction

This compound is a small molecule inhibitor of SUV39H2, a histone methyltransferase that has been implicated in cancer progression and chemoresistance.[1][2] SUV39H2 methylates histone H2AX at lysine 134, a modification that enhances the phosphorylation of H2AX at serine 139, leading to the formation of γ-H2AX.[1] γ-H2AX is a well-established biomarker for DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[3] The formation of γ-H2AX foci at the sites of DSBs is a critical early event in the DNA damage response (DDR), serving as a platform for the recruitment of DNA repair proteins.[1]

By inhibiting SUV39H2, this compound has been shown to decrease the accumulation of γ-H2AX, suggesting an impairment of the DNA damage response.[2] This has significant implications for cancer therapy, as targeting DNA repair pathways can sensitize cancer cells to DNA-damaging agents. This document provides a detailed methodology for assessing the impact of this compound on γ-H2AX foci formation using immunocytochemistry.

Signaling Pathway and Experimental Workflow

OTS186935_Signaling_Pathway This compound Signaling Pathway cluster_0 Normal DNA Damage Response cluster_1 Effect of this compound DNA_DSB DNA Double-Strand Break (DSB) H2AX Histone H2AX H2AX_me Methylated H2AX (K134) H2AX->H2AX_me Methylation SUV39H2 SUV39H2 SUV39H2->H2AX_me gamma_H2AX γ-H2AX (pS139) H2AX_me->gamma_H2AX Enhanced Phosphorylation DDR DNA Damage Response Activation gamma_H2AX->DDR This compound This compound This compound->SUV39H2 Inhibition This compound->SUV39H2

Caption: Mechanism of this compound action on the γ-H2AX pathway.

ICC_Workflow Immunocytochemistry Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_analysis Analysis A1 Seed cells on coverslips A2 Treat with this compound (e.g., 24-72h) A1->A2 B1 Fixation (e.g., 4% Paraformaldehyde) A2->B1 B2 Permeabilization (e.g., 0.2% Triton X-100) B1->B2 B3 Blocking (e.g., 5% BSA) B2->B3 B4 Primary Antibody Incubation (anti-γ-H2AX) B3->B4 B5 Secondary Antibody Incubation (Fluorescently labeled) B4->B5 B6 Counterstain Nuclei (DAPI) B5->B6 C1 Mount Coverslips B6->C1 C2 Image Acquisition (Fluorescence Microscopy) C1->C2 C3 Image Analysis (Quantify γ-H2AX foci) C2->C3

Caption: Workflow for γ-H2AX foci immunocytochemistry.

Quantitative Data Summary

The following table summarizes the effect of this compound on γ-H2AX levels in uterine leiomyosarcoma (uLMS) cell lines. Data is derived from studies investigating this compound as a single agent.

Cell LineTreatmentMethod of QuantificationResultReference
SK-UT-1This compoundImmunofluorescenceDecreased γ-H2AX accumulation[2]
SK-LMS-1This compoundWestern BlottingDecreased γ-H2AX protein levels[2]
SK-UT-1This compoundChIP-seqDownregulated γ-H2AX[2]

Note: While the referenced study demonstrates a decrease in γ-H2AX, specific numerical data on foci counts per cell were not provided in the primary publication. Researchers should perform their own quantitative analysis as described in the protocol below.

The table below illustrates the effect of a related SUV39H2 inhibitor, OTS193320, in combination with the DNA-damaging agent Doxorubicin (DOX), on γ-H2AX nuclear intensity in MDA-MB-231 breast cancer cells. This data is provided as a reference for the expected trend of γ-H2AX reduction following SUV39H2 inhibition in the presence of a DNA damaging stimulus.

Treatment GroupMean Nuclear γ-H2AX Intensity (Arbitrary Units)Standard Deviation
Control~10N/A
OTS193320~10N/A
Doxorubicin (DOX)~75± 5
OTS193320 + DOX~30± 4

Data is estimated from graphical representations in Vougiouklakis et al., 2018.[1]

Detailed Experimental Protocol: Immunocytochemistry for γ-H2AX Foci

This protocol is adapted from methodologies reported in studies of this compound and general γ-H2AX staining procedures.[1][2][4]

Materials and Reagents

  • Cell Lines: Human cancer cell lines (e.g., SK-UT-1, SK-LMS-1, MDA-MB-231, A549).

  • This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -80°C.

  • Culture Medium: As required for the specific cell line.

  • Glass Coverslips: Sterile, 12 mm or 18 mm diameter.

  • 6-well or 24-well plates.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.2% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Mouse monoclonal anti-γ-H2AX (pS139) antibody.

  • Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488 or 594).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

  • Antifade Mounting Medium.

  • Microscope slides.

Procedure

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.

    • Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare working concentrations of this compound in fresh culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., ranging from 0.1 to 10 µM).

    • Remove the existing medium from the wells and replace it with the this compound-containing medium or vehicle control (medium with the same concentration of solvent as the highest this compound dose).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 1 mL of 0.2% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature.

    • Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of 5% BSA in PBS to each well.

    • Incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-γ-H2AX primary antibody in blocking buffer to the manufacturer's recommended concentration (e.g., 1:500 to 1:1000).

    • Aspirate the blocking buffer from the wells.

    • Add the diluted primary antibody solution to each coverslip (ensure the coverslip is fully covered, typically 100-200 µL).

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, aspirate the primary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer according to the manufacturer's instructions (e.g., 1:1000).

    • Add the diluted secondary antibody to each coverslip.

    • Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5-10 minutes at room temperature.

    • Aspirate the DAPI solution and wash once with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Briefly rinse the coverslips in deionized water to remove salt crystals.

    • Wick away excess water from the edge of the coverslip with a kimwipe.

    • Place a small drop of antifade mounting medium onto a labeled microscope slide.

    • Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images of the DAPI (blue) and γ-H2AX (e.g., green or red) channels.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ/Fiji or CellProfiler. A common approach is to define nuclei based on the DAPI signal and then count the number of distinct foci within each nucleus. Alternatively, the total nuclear fluorescence intensity of the γ-H2AX signal can be measured.

Disclaimer: This protocol is intended for research use only. It is recommended to optimize conditions for specific cell lines and experimental setups.

References

Application Notes and Protocols: Synergistic Antitumor Activity of OTS186935 and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy; however, its efficacy can be limited by both intrinsic and acquired resistance, as well as significant cardiotoxicity.[1][2][3] A key mechanism of chemoresistance involves the cellular response to DNA damage. The protein methyltransferase SUV39H2 has been identified as a critical player in this process. SUV39H2 methylates histone H2AX at lysine 134, which enhances the phosphorylation of H2AX to form γ-H2AX.[4][5][6] Elevated levels of γ-H2AX are associated with DNA damage repair and can contribute to chemoresistance.[4][5][6]

OTS186935 is a potent and selective small-molecule inhibitor of SUV39H2 with an IC50 of 6.49 nM.[7][8][9] By inhibiting SUV39H2, this compound is hypothesized to reduce the formation of γ-H2AX, thereby sensitizing cancer cells to DNA-damaging agents like doxorubicin.[4][5] Preclinical studies have demonstrated that combining a SUV39H2 inhibitor with doxorubicin leads to a significant reduction in cancer cell viability and tumor growth, suggesting a synergistic relationship that could enhance therapeutic efficacy and potentially overcome chemoresistance.[4][5]

These application notes provide detailed protocols for investigating the synergistic effects of this compound and doxorubicin in both in vitro and in vivo models.

Mechanism of Action and Synergy

Doxorubicin exerts its cytotoxic effects primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, all of which lead to DNA double-strand breaks.[1][3][10][11] In response to this damage, cancer cells activate DNA repair pathways, a process in which the formation of γ-H2AX is a critical early step. SUV39H2 enhances this process by methylating H2AX, making it a more favorable substrate for the kinases that phosphorylate it.

This compound, by inhibiting SUV39H2, is believed to disrupt this chemoresistance mechanism. The proposed synergistic interaction is based on a dual-pronged attack: doxorubicin induces DNA damage, while this compound simultaneously suppresses a key pathway involved in the repair of that damage. This leads to an accumulation of unresolved DNA damage, ultimately driving cancer cells towards apoptosis.

Doxorubicin Doxorubicin DNA_damage DNA Double-Strand Breaks Doxorubicin->DNA_damage induces This compound This compound SUV39H2 SUV39H2 This compound->SUV39H2 inhibits gamma_H2AX γ-H2AX Formation (Phosphorylation) DNA_damage->gamma_H2AX triggers Apoptosis Enhanced Apoptosis DNA_damage->Apoptosis leads to H2AX_methylation H2AX Methylation (Lysine 134) SUV39H2->H2AX_methylation catalyzes H2AX_methylation->gamma_H2AX enhances DNA_repair DNA Damage Repair gamma_H2AX->DNA_repair promotes DNA_repair->Apoptosis prevents

Caption: Proposed synergistic mechanism of this compound and doxorubicin.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies. Table 1 presents the single-agent activity of this compound. Table 2 details the in vivo efficacy of the combination therapy in a mouse xenograft model.

Table 1: Single-Agent Activity of this compound

ParameterValueCell Line/ModelSource
Enzymatic IC50 6.49 nMSUV39H2[7][8][9]
Cell Growth IC50 0.67 µMA549 (Lung Cancer)[4][8][9]
Tumor Growth Inhibition (TGI) 42.6%MDA-MB-231 Xenograft (10 mg/kg, IV, daily for 14 days)[4][8][9]
Tumor Growth Inhibition (TGI) 60.8%A549 Xenograft (25 mg/kg, IV, daily for 14 days)[8][9]

Table 2: In Vivo Efficacy of this compound and Doxorubicin Combination Therapy

ParameterTreatment GroupValueCancer ModelSource
Tumor Growth Inhibition (TGI) This compound (10 mg/kg) + Doxorubicin (10 mg/kg)49%A549 Xenograft[4]

Note: The in vivo combination study administered this compound daily for 14 days and doxorubicin on days 2 and 9.[4]

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol is designed to assess the synergistic cytotoxic effects of this compound and doxorubicin on cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells (e.g., A549) Drug_Prep 2. Prepare Stock Solutions (this compound, Doxorubicin) Seed_Cells 3. Seed Cells in 96-well Plates Drug_Prep->Seed_Cells Treat_Cells 4. Treat with Drug Combinations (Fixed Ratio or Matrix) Seed_Cells->Treat_Cells Incubate 5. Incubate for 72 hours Treat_Cells->Incubate MTT_Assay 6. Perform MTT Assay Incubate->MTT_Assay Measure_Abs 7. Measure Absorbance (570 nm) MTT_Assay->Measure_Abs Calc_Synergy 8. Calculate Synergy (e.g., Combination Index) Measure_Abs->Calc_Synergy

Caption: Workflow for in vitro synergy analysis.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (powder)

  • Doxorubicin hydrochloride (powder)

  • DMSO (for stock solutions)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare 10 mM stock solutions of this compound and doxorubicin in DMSO.

    • Create a dose-response matrix. Serially dilute each drug in culture medium to achieve a range of concentrations (e.g., 8 concentrations for each drug).

    • Remove the medium from the cells and add 100 µL of medium containing the single drugs or their combinations. Include wells for vehicle control (DMSO) and untreated controls.

  • Incubation and Viability Assessment:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Analyze the dose-response data using software such as CompuSyn to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot for γ-H2AX

This protocol is used to measure the levels of γ-H2AX in cells treated with this compound and/or doxorubicin, providing mechanistic insight into the drug combination.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 12-15%)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)

  • Primary antibody: anti-Histone H2AX or anti-Actin (for loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the IC50 concentrations of this compound, doxorubicin, or the combination for a specified time (e.g., 12-24 hours).

    • Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-γ-H2AX antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for a loading control (total H2AX or Actin) to ensure equal protein loading.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of this compound and doxorubicin in a subcutaneous A549 lung cancer xenograft model.

cluster_prep Model Establishment cluster_exp Treatment Phase (14 Days) cluster_analysis Endpoint Analysis Inject_Cells 1. Inject A549 Cells Subcutaneously into Mice Monitor_Tumor 2. Monitor Tumor Growth Inject_Cells->Monitor_Tumor Randomize 3. Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Treat_Mice 4. Administer Treatments: - Vehicle - this compound (daily) - Doxorubicin (days 2, 9) - Combination Randomize->Treat_Mice Measure_Tumor 5. Measure Tumor Volume (Twice Weekly) Treat_Mice->Measure_Tumor Monitor_Weight 6. Monitor Body Weight Treat_Mice->Monitor_Weight Sacrifice 7. Sacrifice Mice (Day 14) Monitor_Weight->Sacrifice Excise_Tumor 8. Excise and Weigh Tumors Sacrifice->Excise_Tumor Calc_TGI 9. Calculate Tumor Growth Inhibition (TGI) Excise_Tumor->Calc_TGI

Caption: Workflow for in vivo xenograft study.

Materials:

  • A549 cells

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Matrigel

  • This compound

  • Doxorubicin hydrochloride

  • Vehicle (e.g., 5% glucose solution for this compound, 0.9% sodium chloride for doxorubicin)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest A549 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of approximately 150-200 mm3, randomize the mice into treatment cohorts (n=6-10 mice per group).

  • Drug Administration:

    • Group 1 (Vehicle Control): Administer the respective vehicles on the same schedule as the treatment groups.

    • Group 2 (this compound): Administer 10 mg/kg this compound intravenously (IV) once daily for 14 days.[4]

    • Group 3 (Doxorubicin): Administer 10 mg/kg doxorubicin IV on day 2 and day 9 of the study.[4]

    • Group 4 (Combination): Administer this compound and doxorubicin as described for Groups 2 and 3.

  • Monitoring and Endpoint:

    • Continue to measure tumor volumes twice weekly and monitor the body weight of the mice three times a week as an indicator of toxicity.

    • At the end of the 14-day treatment period, sacrifice the mice.

    • Excise the tumors and record their final weight.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

    • Statistically compare the tumor volumes and weights between the combination group and the single-agent groups to assess for enhanced efficacy.

Conclusion

The combination of the SUV39H2 inhibitor this compound with the standard chemotherapeutic agent doxorubicin represents a promising strategy to enhance antitumor efficacy and potentially overcome chemoresistance. The provided protocols offer a framework for researchers to validate this therapeutic approach in relevant preclinical cancer models. The synergistic mechanism, centered on the inhibition of DNA damage repair, provides a strong rationale for further investigation and development of this combination therapy.

References

Application Notes and Protocols for Testing OTS186935 Efficacy Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to OTS186935: A Potent SUV39H2 Inhibitor

This compound is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC50 of 6.49 nM.[1][2] SUV39H2 is a histone methyltransferase that specifically trimethylates histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin. Additionally, SUV39H2 has been reported to methylate histone H2AX at lysine 134, which enhances the phosphorylation of H2AX to form γ-H2AX, a critical component of the DNA damage response.[3][4] In many cancers, the overexpression of SUV39H2 is associated with chemoresistance.[3]

By inhibiting SUV39H2, this compound disrupts these processes, leading to a reduction in global H3K9me3 levels and an attenuation of γ-H2AX formation.[3] This dual effect can trigger apoptotic cell death and sensitize cancer cells to DNA-damaging agents like doxorubicin.[3] These characteristics make this compound a promising candidate for anticancer therapy.

Data Presentation: In Vitro Efficacy of this compound and Related Compounds

The following tables summarize the in vitro efficacy of this compound and its analog, OTS193320, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer0.67[1][2][3]

Table 2: IC50 Values of OTS193320 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer0.38[3]
MCF-7Breast Cancer0.41 - 0.56[3]
SK-BR-3Breast Cancer0.41 - 0.56[3]
ZR-75-1Breast Cancer0.41 - 0.56[3]
T-47DBreast Cancer0.41 - 0.56[3]
MDA-MB-231Breast Cancer0.41 - 0.56[3]
BT-20Breast Cancer0.41 - 0.56[3]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound Action

OTS186935_Pathway This compound This compound SUV39H2 SUV39H2 (Protein Methyltransferase) This compound->SUV39H2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces H3K9 Histone H3 (at Lysine 9) SUV39H2->H3K9 Methylates H2AX Histone H2AX (at Lysine 134) SUV39H2->H2AX Methylates H3K9me3 H3K9me3 (Heterochromatin Formation) H3K9->H3K9me3 gammaH2AX γ-H2AX (DNA Damage Response) H2AX->gammaH2AX Transcription Transcriptional Repression H3K9me3->Transcription Chemoresistance Chemoresistance gammaH2AX->Chemoresistance CellViability Decreased Cell Viability Apoptosis->CellViability

Caption: this compound inhibits SUV39H2, reducing H3K9me3 and γ-H2AX, leading to apoptosis.

Experimental Workflow for Cell Viability Assays

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_annexin Annexin V/PI Assay Cell_Culture 1. Seed Cancer Cells in 96-well plates Treatment 2. Treat cells with various concentrations of this compound Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 24-72h) Treatment->Incubation Add_MTT 4a. Add MTT reagent to each well Incubation->Add_MTT Harvest_Cells 4b. Harvest cells Incubation->Harvest_Cells Incubate_MTT 5a. Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize 6a. Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance 7a. Measure absorbance (e.g., 570 nm) Solubilize->Measure_Absorbance Wash_Cells 5b. Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend 6b. Resuspend in Annexin V binding buffer Wash_Cells->Resuspend Stain 7b. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Stain 8b. Incubate in the dark Stain->Incubate_Stain Analyze 9b. Analyze by flow cytometry Incubate_Stain->Analyze

Caption: Workflow for assessing this compound efficacy via MTT and Annexin V/PI assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is intended to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the 2X drug solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol outlines the procedure for using Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting:

    • Harvest the cells by trypsinization. Collect the supernatant as it may contain floating apoptotic cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

  • Data Interpretation:

    • Annexin V- / PI- (Bottom Left Quadrant): Live cells

    • Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells

    • Annexin V- / PI+ (Top Left Quadrant): Necrotic cells

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by OTS186935

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1][2] SUV39H2 is known to be overexpressed in various cancers and plays a crucial role in gene silencing and the DNA damage response.[3][4] Inhibition of SUV39H2 by compounds such as this compound has been shown to induce apoptotic cell death in cancer cells, making it a promising target for anti-cancer therapies.[3][5]

These application notes provide a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised plasma membranes, a characteristic of late-stage apoptotic and necrotic cells.[6]

Data Presentation

The following table summarizes the quantitative data on apoptosis induction by a closely related SUV39H2 inhibitor, OTS193320, in breast cancer cell lines after 48 hours of treatment.[5] This data is representative of the expected results when analyzing apoptosis induction by SUV39H2 inhibitors.

Cell LineTreatment (0.5 µM OTS193320)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
MDA-MB-231DMSO (Control)3.84.17.9
MDA-MB-231OTS19332015.610.526.1
BT-20DMSO (Control)4.55.29.7
BT-20OTS19332018.212.330.5

Signaling Pathway

The inhibition of SUV39H2 by this compound leads to a cascade of events culminating in apoptosis. A simplified representation of this signaling pathway is depicted below.

OTS186935_Apoptosis_Pathway This compound This compound SUV39H2 SUV39H2 This compound->SUV39H2 Inhibition H3K9me3 H3K9me3 (Transcriptional Repression) SUV39H2->H3K9me3 Methylation Apoptosis_Genes Pro-Apoptotic Gene Expression H3K9me3->Apoptosis_Genes Repression Caspase_Activation Caspase Activation Apoptosis_Genes->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound induced apoptosis signaling pathway.

Experimental Workflow

The overall experimental workflow for analyzing apoptosis induced by this compound is outlined in the following diagram.

Apoptosis_Analysis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Cell_Seeding Seed Cells Cell_Adherence Allow Cells to Adhere (Overnight) Cell_Seeding->Cell_Adherence Treatment Treat with this compound (e.g., 24-72 hours) Cell_Adherence->Treatment Harvest_Cells Harvest Cells Treatment->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Acquisition Acquire Data on Flow Cytometer Incubate->Acquisition Data_Analysis Analyze Data (Gating and Quadrant Analysis) Acquisition->Data_Analysis

Experimental workflow for apoptosis analysis.

Experimental Protocols

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., MDA-MB-231, BT-20)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Protocol for Apoptosis Analysis by Flow Cytometry:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • For suspension cells: Collect the cells directly from the culture flask/plate.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software. The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Troubleshooting

  • High background staining: Ensure cells are washed thoroughly with PBS to remove any residual media components. Avoid harsh pipetting or vortexing that could damage cell membranes.

  • Low signal: Ensure the correct concentration of Annexin V-FITC and PI is used as recommended by the manufacturer. Check the expiration date of the reagents.

  • Difficulty in compensating: Prepare single-color controls for accurate compensation settings.

Conclusion

This document provides a comprehensive guide for the analysis of apoptosis induced by the SUV39H2 inhibitor this compound using flow cytometry. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and its mechanism of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

OTS186935 Technical Support Center: Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of OTS186935 and solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2][3] It functions by inhibiting the methylation of histone H2AX at lysine 134.[4][5][6] This methylation is a critical step for the subsequent phosphorylation of H2AX to form γ-H2AX, a key protein involved in the DNA damage response.[4][5][6] By inhibiting SUV39H2, this compound disrupts the DNA repair mechanism in cancer cells, potentially leading to increased sensitivity to chemo- and radiotherapy.[4][5][7]

Q2: What are the recommended solvents for preparing stock solutions of this compound hydrochloride for in vitro use?

A2: For in vitro experiments, this compound hydrochloride can be dissolved in DMSO or water.[2][8] It is recommended to use newly opened, hygroscopic DMSO for the best results.[8] To aid dissolution, ultrasonication may be necessary.[1][8] For extended storage, it is advisable to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[8]

Q3: I am observing precipitation when preparing my this compound solution. What should I do?

A3: If you observe precipitation or phase separation during preparation, gentle warming of the tube at 37°C and sonication can help to dissolve the compound.[8][9] Ensure that each solvent is added sequentially and the solution is clear before adding the next solvent, especially when preparing co-solvent formulations for in vivo studies.[8]

Q4: Can I use a suspended solution of this compound for in vivo studies?

A4: Yes, a suspended solution can be used for oral and intraperitoneal injections.[8] A common formulation to achieve a suspended solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound hydrochloride in water or DMSO. The compound may require energy to fully dissolve.Use an ultrasonic bath to aid dissolution.[1][8] Gentle warming to 37°C can also be effective.[9] For DMSO, ensure it is a new, hygroscopic stock.[8]
Precipitation observed in the stock solution upon storage. The solution may be supersaturated or has undergone freeze-thaw cycles.Before use, warm the solution to 37°C and sonicate to redissolve any precipitate.[8][9] It is highly recommended to prepare fresh solutions for experiments. For storage, aliquot into single-use vials to minimize freeze-thaw cycles.[8]
Inconsistent results in in vivo studies. Poor bioavailability due to suboptimal formulation or degradation of the compound.For in vivo experiments, it is recommended to prepare fresh solutions daily.[8] Consider using a clear solution formulation with SBE-β-CD or corn oil for improved solubility and stability.[1][8] Be cautious with the corn oil formulation if the dosing period exceeds half a month.[8]

Quantitative Solubility Data

In Vitro Solubility of this compound Hydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water50 mg/mL95.73 mMRequires sonication.[8]
DMSO25 mg/mL47.86 mMRequires sonication; use of new, hygroscopic DMSO is recommended.[2][8]

In Vivo Formulations for this compound Hydrochloride

Formulation (v/v)Resulting ConcentrationSolution AppearanceRecommended Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mL (3.98 mM)Suspended SolutionOral and intraperitoneal injections. Requires sonication.[1][8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (≥ 3.98 mM)Clear SolutionIntravenous administration.[1][8]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (≥ 3.98 mM)Clear SolutionIntravenous administration. Use with caution for dosing periods longer than two weeks.[1][8]

Experimental Protocols & Methodologies

Protocol for Preparing a 2.08 mg/mL Suspended Solution for In Vivo Studies

This protocol is for preparing a 1 mL working solution.

  • Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.

  • Mix the solution thoroughly until it is even.

  • Add 50 µL of Tween-80 to the mixture and mix again until even.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • The final solution is a suspension and may require sonication before administration.[8]

Protocol for Preparing a ≥ 2.08 mg/mL Clear Solution with SBE-β-CD for In Vivo Studies

This protocol is for preparing a 1 mL working solution.

  • Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • Prepare a 20% SBE-β-CD solution in saline.

  • Take 100 µL of the DMSO stock solution and add it to 900 µL of the 20% SBE-β-CD in saline.

  • Mix the solution thoroughly until it is clear and even.[8]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation (In Vitro) cluster_invivo Working Solution Preparation (In Vivo) cluster_suspension Suspended Solution cluster_clear Clear Solution stock_solid This compound HCl (Solid) stock_solvent Add DMSO or H2O stock_solid->stock_solvent stock_dissolve Ultrasonicate / Warm (37°C) stock_solvent->stock_dissolve stock_solution Stock Solution (-20°C or -80°C) stock_dissolve->stock_solution susp_start DMSO Stock susp_peg Add PEG300 susp_start->susp_peg susp_tween Add Tween-80 susp_peg->susp_tween susp_saline Add Saline susp_tween->susp_saline susp_final Suspended Solution (2.08 mg/mL) susp_saline->susp_final clear_start DMSO Stock clear_sbe Add 20% SBE-β-CD in Saline clear_start->clear_sbe clear_corn Add Corn Oil clear_start->clear_corn clear_final_sbe Clear Solution (≥2.08 mg/mL) clear_sbe->clear_final_sbe clear_final_corn Clear Solution (≥2.08 mg/mL) clear_corn->clear_final_corn

Caption: Workflow for the preparation of this compound solutions.

signaling_pathway This compound This compound SUV39H2 SUV39H2 (Histone Methyltransferase) This compound->SUV39H2 Inhibition H2AX_K134me Methylated H2AX (at Lysine 134) SUV39H2->H2AX_K134me Methylates H2AX Histone H2AX gamma_H2AX γ-H2AX (Phosphorylated H2AX) H2AX_K134me->gamma_H2AX Promotes Phosphorylation DDR DNA Damage Response (Repair) gamma_H2AX->DDR Initiates

Caption: this compound inhibits the SUV39H2 signaling pathway.

References

Potential off-target effects of OTS186935

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OTS186935. The information is based on currently available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC50 of 6.49 nM.[1][2][3] SUV39H2 is a histone methyltransferase that specifically trimethylates histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation.[4]

Q2: What is the reported in vivo toxicity of this compound?

In preclinical mouse xenograft models using human breast (MDA-MB-231) and lung (A549) cancer cell lines, this compound was administered intravenously daily for 14 days at doses of 10 mg/kg and 25 mg/kg, respectively. These studies reported no detectable or visible toxicity, with no significant body weight loss observed in the treated animals.[4][5][6]

Q3: Has this compound been evaluated in a broad kinase selectivity panel?

Based on publicly available information, the results of a broad kinase selectivity screen for this compound have not been published. Therefore, its activity against other kinases is not definitively known.

Q4: Are there any potential off-target effects associated with the chemical scaffold of this compound?

This compound is an imidazo[1,2-a]pyridine derivative. This chemical scaffold is considered a "privileged structure" in medicinal chemistry and has been associated with a wide range of biological activities. Some compounds with this scaffold have been shown to inhibit other kinases, such as those in the AKT/mTOR pathway. Therefore, it is plausible that this compound could have off-target effects on other cellular kinases, although this has not been experimentally confirmed for this specific compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell toxicity or reduced viability at concentrations effective for SUV39H2 inhibition. Potential off-target cytotoxic effects.1. Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm the mode of cell death. 3. Consider evaluating the activity of kinases known to be inhibited by other imidazo[1,2-a]pyridine compounds, such as phospho-AKT levels.
Discrepancy between enzymatic inhibition and cellular activity. Poor cell permeability or active efflux from the cell.1. Verify cellular uptake of the compound if analytical methods are available. 2. Use a positive control compound known to be cell-permeable. 3. Co-incubate with inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored.
Variability in in vivo efficacy studies. Issues with compound formulation, stability, or administration.1. Ensure complete solubilization of this compound hydrochloride in a suitable vehicle for intravenous injection (e.g., 5% glucose solution).[4] 2. Prepare fresh formulations for each administration to avoid degradation. 3. Confirm accurate dosing and intravenous administration technique.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/Assay IC50 Reference
SUV39H2 Enzymatic Assay6.49 nM[1][2][3][5]
A549 Cell Growth Inhibition0.67 µM[1][2][3][5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer Cell Line Dose and Administration Tumor Growth Inhibition (TGI) Observed Toxicity Reference
MDA-MB-231 (Breast)10 mg/kg, IV, once daily for 14 days42.6%No significant body weight loss or toxicity[4][5]
A549 (Lung)25 mg/kg, IV, once daily for 14 days60.8%No significant body weight loss or toxicity[4][5]

Experimental Protocols

In Vivo Xenograft Studies

  • Animal Models: Female immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J for MDA-MB-231, BALB/cAJcl-nu/nu for A549) are used.[4]

  • Cell Implantation: Human cancer cells (MDA-MB-231 or A549) are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 200 mm³). Mice are then randomized into treatment and vehicle control groups.

  • Compound Formulation and Administration: this compound is formulated in a 5% glucose solution for intravenous (IV) injection. The compound is administered via the tail vein once daily for 14 consecutive days.[4]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the 14-day treatment period, the tumor growth inhibition is calculated. The animals are monitored for any signs of toxicity, and body weight is compared to the vehicle-treated control group.[4]

Western Blot Analysis for H3K9me3

  • Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K9me3. A primary antibody for total Histone H3 is used as a loading control.

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Visualizations

SUV39H2_Pathway cluster_nucleus Nucleus SUV39H2 SUV39H2 H3K9me3 H3K9me3 SUV39H2->H3K9me3 Methylates K9 Histone_H3 Histone H3 Histone_H3->SUV39H2 Heterochromatin Heterochromatin Formation H3K9me3->Heterochromatin Transcription_Repression Transcriptional Repression Heterochromatin->Transcription_Repression This compound This compound This compound->SUV39H2 Inhibits

Caption: Mechanism of action of this compound on the SUV39H2 signaling pathway.

Experimental_Workflow cluster_workflow In Vivo Efficacy and Toxicity Assessment Workflow start Cell Implantation (Subcutaneous) tumor_growth Tumor Growth (to ~200 mm³) start->tumor_growth randomization Randomization tumor_growth->randomization treatment Daily IV Treatment (14 days) randomization->treatment This compound control Vehicle Control (IV, 14 days) randomization->control Vehicle monitoring Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint Endpoint Analysis (TGI & Toxicity) monitoring->endpoint

Caption: Workflow for preclinical in vivo evaluation of this compound.

References

Technical Support Center: OTS186935 In Vivo Delivery and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in-vivo delivery and bioavailability of OTS186935, a potent and selective inhibitor of the protein methyltransferase SUV39H2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of SUV39H2, a histone methyltransferase.[1][2][3] By inhibiting SUV39H2, this compound prevents the tri-methylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic modification involved in transcriptional repression and heterochromatin formation.[4] Dysregulation of SUV39H2 activity has been implicated in various cancers, and its inhibition can lead to the reactivation of tumor suppressor genes and sensitization of cancer cells to other therapies.[5][6][7]

Q2: What are the recommended administration routes for in vivo studies with this compound?

A2: Published in vivo studies have successfully used intravenous (IV) administration of this compound in mouse xenograft models.[1][3][5] While formulations for oral and intraperitoneal (IP) injection have been suggested, there is currently no publicly available data on the oral bioavailability of this compound. Therefore, IV injection is the most well-documented and reliable route for achieving systemic exposure in preclinical models.

Q3: What are the reported efficacious doses of this compound in mouse xenograft models?

A3: Intravenous administration of this compound has shown significant tumor growth inhibition at doses of 10 mg/kg and 25 mg/kg, administered once daily for 14 days, without significant body weight loss or toxicity.[1][3][5]

Troubleshooting Guides

Intravenous (IV) Administration

Problem: Precipitation or cloudiness observed in the this compound formulation.

Possible Causes & Solutions:

  • Poor Solubility: this compound hydrochloride has limited aqueous solubility. Ensure you are using an appropriate vehicle and preparation method.

  • Incorrect Solvent Ratios: Strictly adhere to the recommended solvent ratios in the formulation protocols.

  • Low-Quality Reagents: Use high-purity, anhydrous solvents (especially for DMSO) and formulation reagents.

  • Temperature Effects: Prepare the formulation at room temperature. Gentle warming and sonication can aid dissolution, but avoid excessive heat which could degrade the compound.[1]

Problem: Difficulty in administering the full dose due to injection viscosity or volume.

Possible Causes & Solutions:

  • High Viscosity: Formulations containing high percentages of PEG300 can be viscous. Ensure the formulation is at room temperature before injection.

  • Inappropriate Injection Volume: The injection volume should be appropriate for the size of the animal. For mice, a typical IV injection volume is 5-10 mL/kg.

  • Slow Injection Rate: Administer the injection slowly to prevent adverse reactions and ensure the full dose is delivered.

Problem: Inconsistent anti-tumor efficacy or high variability between animals.

Possible Causes & Solutions:

  • Inaccurate Dosing: Ensure accurate weighing of the compound and precise preparation of the formulation. Calibrate pipettes and balances regularly.

  • Improper Injection Technique: Improper tail vein injection can lead to subcutaneous or perivascular administration, resulting in reduced systemic exposure. Ensure proper restraint and visualization of the tail vein. Warming the tail with a heat lamp or warm water can aid vasodilation.

  • Animal Variability: Factors such as age, weight, and health status of the mice can influence drug metabolism and response. Use age- and weight-matched animals and monitor their health throughout the study.

Oral Administration (General Guidance)

Problem: Low or variable bioavailability after oral administration.

Possible Causes & Solutions:

  • Poor Aqueous Solubility: As this compound is likely poorly soluble in water, this is a major barrier to oral absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the gut lumen.

Data Presentation

Table 1: In Vivo Efficacy of Intravenously Administered this compound in Xenograft Models

Animal ModelCell LineDoseAdministration ScheduleTumor Growth Inhibition (TGI)Reference
Female NOD.CB17-Prkdcscid/J miceMDA-MB-231 (breast cancer)10 mg/kgIntravenously, once daily for 14 days42.6%[1][3]
Female BALB/cAJcl-nu/nu miceA549 (lung cancer)25 mg/kgIntravenously, once daily for 14 days60.8%[1][3]

Table 2: Formulation Protocols for this compound Hydrochloride

Formulation TypeCompositionFinal ConcentrationNotesReference
Suspended Solution10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mLRequires sonication. Suitable for oral and intraperitoneal injection.[1]
Clear Solution10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLClear solution.[1]
Clear Solution10% DMSO, 90% Corn Oil≥ 2.08 mg/mLClear solution.[1]

Experimental Protocols

Preparation of this compound Formulation for Intravenous Injection (Suspended Solution)
  • Prepare a stock solution of this compound hydrochloride in DMSO. For a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO can be prepared.

  • Add PEG300. In a sterile tube, add the required volume of PEG300 (40% of the final volume).

  • Add the this compound/DMSO stock solution. Add the stock solution to the PEG300 (10% of the final volume) and mix thoroughly by vortexing.

  • Add Tween-80. Add Tween-80 (5% of the final volume) and vortex until the solution is homogenous.

  • Add Saline. Add sterile saline (45% of the final volume) to reach the final desired volume and vortex thoroughly.

  • Sonicate the suspension. Use a bath sonicator to ensure a uniform suspension before administration.

Mouse Xenograft Model and Intravenous Administration
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231 or A549) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration:

    • Restrain the mouse using a suitable restraining device.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Wipe the tail with 70% ethanol.

    • Using a 27-30 gauge needle attached to a 1 mL syringe, inject the this compound formulation slowly into one of the lateral tail veins.

    • Observe for any signs of extravasation (swelling or leakage at the injection site).

    • Administer the treatment as per the defined schedule (e.g., once daily for 14 days).

  • Data Collection: Monitor tumor volume and body weight throughout the study. At the end of the study, excise and weigh the tumors.

Mandatory Visualization

SUV39H2_Signaling_Pathway cluster_0 Cellular Stress / DNA Damage cluster_1 SUV39H2 Regulation cluster_2 Histone Methylation cluster_3 Downstream Effects stress Oncogenic Stress, Chemotherapy, etc. SUV39H2 SUV39H2 stress->SUV39H2 Upregulation in some cancers H3K9 Histone H3 Lysine 9 (H3K9) SUV39H2->H3K9 Methylation This compound This compound This compound->SUV39H2 Inhibition Apoptosis Apoptosis This compound->Apoptosis Promotes Chemosensitivity Increased Chemosensitivity This compound->Chemosensitivity Enhances H3K9me3 H3K9me3 Gene_Silencing Transcriptional Repression (e.g., Tumor Suppressor Genes) H3K9me3->Gene_Silencing Chromatin Heterochromatin Formation H3K9me3->Chromatin experimental_workflow cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Analysis formulation This compound Formulation injection Intravenous Injection formulation->injection animal_prep Animal Model (Xenograft) animal_prep->injection monitoring Tumor & Body Weight Measurement injection->monitoring analysis Data Analysis (TGI Calculation) monitoring->analysis troubleshooting_logic cluster_formulation Formulation Issues cluster_administration Administration Issues cluster_animal Animal Model Issues start Inconsistent In Vivo Results? precipitation Precipitation/ Cloudiness start->precipitation injection_error Inaccurate Dosing/ Injection Technique start->injection_error animal_variability High Animal Variability start->animal_variability check_solubility Verify Solubility & Formulation Protocol precipitation->check_solubility check_reagents Check Reagent Quality precipitation->check_reagents verify_technique Refine Injection Technique injection_error->verify_technique check_volume Check Injection Volume & Rate injection_error->check_volume standardize_animals Standardize Animal Age, Weight, Health animal_variability->standardize_animals

References

Managing toxicity of OTS186935 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the SUV39H2 inhibitor, OTS186935, in animal models. While published studies report a favorable safety profile at therapeutic doses, this guide is designed to assist in navigating potential toxicities and managing unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the reported toxicity of this compound in animal models?

A1: Preclinical studies in mouse xenograft models of breast and lung cancer have reported that this compound is well-tolerated at effective doses. Specifically, intravenous administration of 10 mg/kg and 25 mg/kg daily for 14 days resulted in significant tumor growth inhibition without detectable toxicity or significant body weight loss[1][2][3][4].

Q2: What is the mechanism of action of this compound and how might it relate to potential toxicity?

A2: this compound is a potent inhibitor of the protein methyltransferase SUV39H2[2][3][4]. SUV39H2 is responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation[5]. It also plays a role in regulating the phosphorylation of H2AX (γ-H2AX), which is involved in the DNA damage response[1][6]. While SUV39H2 is overexpressed in many cancers, in healthy adult tissues, its expression is largely restricted to the testis, with some expression in the brain and thymus[5][7][8]. Therefore, on-target toxicities could potentially manifest in these tissues at high doses or with prolonged exposure.

Q3: Are there any known off-target effects of this compound?

A3: Specific off-target effects of this compound have not been detailed in the available literature. However, as with many small molecule inhibitors, the possibility of off-target activity exists and could contribute to unexpected toxicities[9][10][11]. Researchers should be vigilant for any adverse events that are inconsistent with the known function of SUV39H2.

Q4: Should I be concerned about toxicity if I am using a dose higher than 25 mg/kg?

A4: Yes, caution is advised when exceeding published dose ranges. The absence of toxicity at 10-25 mg/kg does not guarantee safety at higher concentrations. Dose-escalation studies are recommended to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

Troubleshooting Guide

This guide provides a systematic approach to identifying and managing potential toxicities during in vivo studies with this compound.

Observed Issue Potential Cause Recommended Action
Significant Weight Loss (>15%) or Cachexia - Drug-induced anorexia or metabolic changes- Vehicle toxicity- Tumor burden- Dehydration1. Isolate the cause: Run a vehicle-only control group. 2. Monitor food and water intake: Provide supportive care such as softened food or subcutaneous fluids. 3. Reduce dose: Consider a dose reduction of this compound. 4. Evaluate tumor progression: Ensure weight loss is not solely due to advanced disease.
Lethargy, Hunched Posture, or Ruffled Fur - General malaise- Systemic toxicity- Off-target effects1. Perform a clinical assessment: Conduct a thorough physical examination of the animal. 2. Consider dose interruption: Temporarily halt dosing to see if clinical signs resolve. 3. Blood analysis: Perform a complete blood count (CBC) and serum chemistry panel to assess organ function.
Neurological Symptoms (e.g., ataxia, tremors) - Neurotoxicity (potential on-target effect in the brain)- Off-target effects1. Immediate dose cessation: Stop administration of this compound. 2. Neurological examination: Conduct a detailed assessment of motor function and reflexes. 3. Histopathological analysis: At the end of the study, perform a histopathological examination of the brain.
Skin Lesions or Hair Loss - Dermatological toxicity- Dehydration or malnutrition1. Document the findings: Photograph and describe the lesions. 2. Consider supportive care: Apply topical emollients if appropriate. 3. Rule out other causes: Check for fighting wounds or parasites.
Unexpected Mortality - Acute toxicity- Severe systemic toxicity1. Perform a necropsy: Conduct a gross necropsy and collect tissues for histopathology to determine the cause of death. 2. Review dosing and administration: Ensure there were no errors in dose calculation or administration. 3. Re-evaluate the dose: The dose may be above the MTD for your specific model.

Data Summary

In Vivo Efficacy and Dosing of this compound
Animal Model Cell Line Dose Administration Duration Tumor Growth Inhibition (TGI) Reported Toxicity Reference
Mouse XenograftMDA-MB-231 (Breast Cancer)10 mg/kgIntravenous, daily14 days42.6%Minimal relative body weight change, no detectable toxicity[1]
Mouse XenograftA549 (Lung Cancer)25 mg/kgIntravenous, daily14 days60.8%No significant body weight loss or toxicity[1]

Experimental Protocols

Protocol 1: General Toxicity Monitoring in Animal Models
  • Baseline Measurements: Before the first dose of this compound, record the body weight, food and water consumption, and overall clinical condition of each animal.

  • Daily Observations: At least once daily, visually inspect the animals for any signs of toxicity, including changes in posture, activity level, fur texture, and breathing.

  • Body Weight Measurement: Record the body weight of each animal at least three times per week. If significant weight loss is observed, increase the frequency of monitoring.

  • Clinical Scoring: Utilize a clinical scoring system to objectively assess the health of the animals. This can include parameters such as activity, posture, and grooming.

  • Dose Interruption/Reduction Criteria: Establish clear criteria for dose interruption or reduction, such as a body weight loss exceeding 15% of baseline.

Protocol 2: Preparation and Administration of this compound

This protocol is based on a commercially available formulation and may need to be adapted based on the specific salt and formulation of this compound being used.

For Intravenous Injection:

  • Vehicle Preparation: Prepare a 5% glucose solution or 0.9% sodium chloride injection.

  • Drug Formulation: Formulate this compound in the chosen vehicle at the desired concentration.

  • Administration: Inject the formulated this compound via the tail vein at a volume of 10 mL/kg of body weight.

For Oral or Intraperitoneal Injection (Suspension):

  • Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Vehicle Preparation: Prepare a vehicle solution of PEG300, Tween-80, and saline.

  • Final Formulation: Add the DMSO stock solution to PEG300 and mix. Then, add Tween-80 and mix. Finally, add saline to reach the final volume. An example formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: Administer the suspension via oral gavage or intraperitoneal injection.

Visualizations

Signaling Pathway of SUV39H2 Inhibition by this compound

SUV39H2_Pathway This compound This compound SUV39H2 SUV39H2 This compound->SUV39H2 Inhibits H3K9me3 Histone H3 (trimethylated K9) SUV39H2->H3K9me3 Methylates gamma_H2AX γ-H2AX (phosphorylated H2AX) SUV39H2->gamma_H2AX Regulates H3K9me1 Histone H3 (monomethylated K9) H3K9me1->SUV39H2 Heterochromatin Heterochromatin Formation & Transcriptional Repression H3K9me3->Heterochromatin Leads to H2AX Histone H2AX H2AX->SUV39H2 DNA_Repair DNA Damage Response gamma_H2AX->DNA_Repair Promotes

Caption: Mechanism of this compound action on the SUV39H2 pathway.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow Start Start Experiment Baseline Baseline Measurements (Weight, Clinical Signs) Start->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Monitoring Daily Clinical Monitoring & Regular Weight Checks Dosing->Monitoring Adverse_Event Adverse Event Observed? Monitoring->Adverse_Event End End of Study Monitoring->End Adverse_Event->Monitoring No Supportive_Care Implement Supportive Care (e.g., fluids, soft food) Adverse_Event->Supportive_Care Yes Dose_Modification Consider Dose Interruption or Reduction Supportive_Care->Dose_Modification Continue Continue Monitoring Dose_Modification->Continue Continue->Monitoring Analysis Necropsy, Histopathology, Blood Analysis End->Analysis

Caption: General workflow for monitoring toxicity in animal models.

Troubleshooting Logic for Adverse Events

Troubleshooting_Tree Adverse_Event Adverse Event Observed (e.g., Weight Loss, Lethargy) Check_Vehicle Is the event also seen in the vehicle control group? Adverse_Event->Check_Vehicle Vehicle_Toxicity Potential Vehicle Toxicity or Experimental Stressor Check_Vehicle->Vehicle_Toxicity Yes Drug_Related Likely Drug-Related Event Check_Vehicle->Drug_Related No Dose_Interrupt Interrupt Dosing Drug_Related->Dose_Interrupt Symptoms_Resolve Do symptoms resolve? Dose_Interrupt->Symptoms_Resolve On_Target Potential On-Target or Off-Target Toxicity Symptoms_Resolve->On_Target Yes Other_Cause Consider Other Causes (e.g., tumor burden, infection) Symptoms_Resolve->Other_Cause No Dose_Reduction Re-challenge with a lower dose On_Target->Dose_Reduction Continue_Monitoring Continue close monitoring Dose_Reduction->Continue_Monitoring

Caption: Decision tree for troubleshooting adverse events.

References

Why is my OTS186935 not showing activity?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where OTS186935 is not exhibiting its expected biological activity.

Frequently Asked Questions (FAQs)

Topic: Understanding this compound

Q1: What is this compound and what is its expected activity?

This compound is a potent and selective small molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1][2][3][4] SUV39H2 is an enzyme that primarily methylates histone H3 at lysine 9 (H3K9), leading to transcriptional repression. By inhibiting SUV39H2, this compound is expected to decrease levels of H3K9 trimethylation (H3K9me3) and demonstrate anti-cancer activity.[1] Published data indicates significant activity in enzymatic, cell-based, and in vivo models.[5][6]

Topic: Troubleshooting Lack of Activity

Q2: My this compound is not showing activity in my cell-based assay. What are the common causes?

Several factors, ranging from compound integrity to experimental design, can lead to a lack of observable activity. This guide will walk you through the most common troubleshooting steps.

Section 1: Compound Integrity and Handling

Q3: How can I be sure my this compound compound is viable?

Answer: The first step in troubleshooting is to rule out any issues with the compound itself.

  • Improper Storage: this compound, particularly when in solution, has a limited shelf-life. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to one month to prevent degradation.[3] Avoid repeated freeze-thaw cycles.

  • Incorrect Solubility: this compound may precipitate out of solution if not prepared correctly. For cell culture experiments, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and does not exceed recommended levels (typically <0.5%). For in vivo studies, specific formulation protocols using agents like PEG300, Tween-80, and saline are recommended to ensure bioavailability.[3]

  • Chemical Degradation: Confirm the purity and identity of your compound stock, if possible, through methods like LC-MS (Liquid Chromatography-Mass Spectrometry).

Troubleshooting Steps:

  • Prepare a fresh stock solution of this compound from powder.

  • When diluting, add the stock solution to your media or buffer and vortex immediately to ensure it is fully dissolved.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells or animals.

Section 2: In Vitro and Cell-Based Assay Considerations

Q4: How do I know if my chosen cell line is appropriate for this compound treatment?

Answer: The activity of this compound is dependent on the presence and functional importance of its target, SUV39H2, in the chosen cell model.

  • Target Expression: Verify that your cell line expresses SUV39H2 at the protein level. Cells with low or no expression of SUV39H2 are unlikely to respond to the inhibitor. Published studies have shown high expression of SUV39H2 in A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer) cells, where this compound is effective.[1][6]

  • Target Dependence: The proliferation or survival of your chosen cell line should ideally be dependent on SUV39H2 activity. If SUV39H2 is not a key driver in your cellular context, its inhibition may not produce a significant phenotype.

Protocol: Verifying SUV39H2 Expression via Western Blot

  • Cell Lysis: Prepare whole-cell lysates from your untreated cell line using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of your lysates using a standard method like the BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against SUV39H2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control like GAPDH or β-actin should be used to ensure equal protein loading.

Q5: I've confirmed my cells express SUV39H2, but I still see no effect. What else could be wrong with my assay?

Answer: If target expression is confirmed, the issue may lie within your experimental parameters or the specific endpoint you are measuring.

  • Incorrect Concentration Range: There is a significant difference between the enzymatic and cellular IC50 values for this compound. While its biochemical IC50 is 6.49 nM, its growth inhibition IC50 in A549 cells is 0.67 µM (670 nM).[1][2][6] Ensure your dose-response curve covers a sufficiently wide range (e.g., 10 nM to 10 µM) to capture the expected cellular activity.

  • Insufficient Treatment Duration: The phenotypic effects of inhibiting an epigenetic modifier like SUV39H2 may take time to manifest. A short incubation period (e.g., < 24 hours) might not be sufficient to observe changes in cell viability or downstream markers. Consider a time-course experiment (e.g., 24, 48, 72 hours).

  • Inappropriate Readout: The most direct way to confirm target engagement is to measure the downstream molecular marker, H3K9me3. A lack of change in a broad endpoint like cell viability does not necessarily mean the inhibitor is inactive; it may mean that inhibition of SUV39H2 does not affect viability in your specific model.

Protocol: Measuring H3K9me3 Levels by Western Blot

  • Treatment: Treat cells with this compound (using a vehicle control, e.g., DMSO) at various concentrations for a defined period (e.g., 48 hours).

  • Nuclear Extraction: Prepare nuclear extracts using a commercial kit to enrich for histones.[6]

  • Western Blot: Perform a Western blot as described above, using a primary antibody specific for H3K9me3.

  • Normalization: Use an antibody against total Histone H3 as a loading control to normalize the H3K9me3 signal.

  • Analysis: A successful inhibition should show a dose-dependent decrease in the H3K9me3 signal compared to the vehicle-treated control.

Section 3: In Vivo Experiment Troubleshooting

Q6: My in vivo xenograft model is not responding to this compound treatment. What should I check?

Answer: In vivo studies introduce additional layers of complexity, including pharmacokinetics and the tumor microenvironment.

  • Incorrect Formulation and Administration: this compound requires a specific formulation for intravenous injection to ensure it remains soluble and bioavailable.[3][6] Using a simple saline or PBS solution will likely result in the compound crashing out. Successful studies have used intravenous administration at 10 mg/kg or 25 mg/kg daily for 14 days.[2][6]

  • Animal Model: The xenograft model must be appropriate. Successful studies have used MDA-MB-231 and A549 cells, which have high SUV39H2 expression.[6] Confirm that your tumor model expresses the target.

  • Pharmacokinetics: The compound may not be reaching the tumor at a sufficient concentration or for a sufficient duration. While specific pharmacokinetic data for this compound is not widely published, poor exposure is a common reason for the failure of in vivo studies.

Summary of this compound Activity Data

ParameterValueCell Line / SystemSource
Enzymatic IC50 6.49 nMBiochemical Assay[1][2][6]
Cell Growth IC50 0.67 µM (670 nM)A549 (Lung Cancer)[1][2][6]
In Vivo Efficacy (TGI) 42.6%MDA-MB-231 (Breast Cancer) Xenograft (10 mg/kg, IV)[1][6]
In Vivo Efficacy (TGI) 60.8%A549 (Lung Cancer) Xenograft (25 mg/kg, IV)[1][6]
TGI: Tumor Growth Inhibition

Visual Guides

SUV39H2_Pathway cluster_0 This compound Action cluster_1 Nucleus This compound This compound SUV39H2 SUV39H2 (KMT1B) This compound->SUV39H2 Inhibition H3K9 Histone H3 (at Lysine 9) SUV39H2->H3K9 Methylation H3K9me3 H3K9me3 H3K9->H3K9me3 Heterochromatin Heterochromatin Formation H3K9me3->Heterochromatin Repression Transcriptional Repression Heterochromatin->Repression

Caption: Mechanism of Action for this compound.

Troubleshooting_Workflow cluster_compound Compound Check cluster_assay Assay Validation cluster_result Outcome start Start: This compound Shows No Activity check_storage Check Storage & Handling Procedures start->check_storage check_solubility Verify Solubility & Prepare Fresh Stock check_storage->check_solubility check_target Confirm SUV39H2 Expression in Cells (Western Blot) check_solubility->check_target If compound is OK optimize_assay Optimize Dose Range & Treatment Time check_target->optimize_assay If target is present no_activity Still No Activity: Consider Alternative Model/Hypothesis check_target->no_activity If target is absent check_readout Measure Direct Target Engagement (H3K9me3 Levels) activity_observed Activity Observed check_readout->activity_observed If H3K9me3 decreases check_readout->no_activity If H3K9me3 is unchanged optimize_assay->check_readout

Caption: Troubleshooting workflow for this compound inactivity.

References

Cell permeability considerations for OTS186935

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OTS186935, a potent inhibitor of the protein methyltransferase SUV39H2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A: this compound is a small molecule inhibitor that potently targets Suppressor of variegation 3-9 homolog 2 (SUV39H2), a histone methyltransferase.[1][2][3][4] It has demonstrated anti-tumor activity in preclinical models.[1][3][5]

Q2: What is the mechanism of action of this compound?

A: this compound inhibits the enzymatic activity of SUV39H2, which is responsible for the tri-methylation of histone H3 at lysine 9 (H3K9me3), a mark associated with gene silencing and heterochromatin formation.[1] SUV39H2 has also been shown to methylate histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX), a marker of DNA damage that can contribute to chemoresistance in cancer cells.[1][3] By inhibiting SUV39H2, this compound can reduce global H3K9me3 levels and modulate γ-H2AX formation, leading to anti-cancer effects.[1][5]

Q3: There is a significant difference between the in vitro enzymatic IC50 and the cellular IC50 of this compound. What could be the reason for this?

A: The enzymatic IC50 for this compound against SUV39H2 is 6.49 nM, while the IC50 for A549 cell growth inhibition is 0.67 µM (670 nM).[5][6] This discrepancy of approximately 100-fold is common for small molecule inhibitors and can be attributed to several factors, with cell permeability being a primary consideration. Other potential factors include cellular efflux by transporters, metabolic instability in the cellular environment, and the need to achieve a sufficient intracellular concentration to engage the target effectively.

Q4: How should I prepare and store this compound stock solutions?

A: this compound hydrochloride is soluble in water (up to 50 mg/mL) and DMSO (up to 25 mg/mL); sonication may be required to aid dissolution.[2] For long-term storage, it is recommended to store the solid compound at 4°C, protected from moisture. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Troubleshooting Guide

This guide addresses potential issues you may encounter when using this compound in cell-based assays.

Issue 1: Sub-optimal or no observed effect in cell-based assays despite using the recommended concentration.

  • Possible Cause 1: Poor Cell Permeability.

    • Troubleshooting Steps:

      • Increase Incubation Time: Extend the duration of exposure to this compound to allow more time for the compound to cross the cell membrane and accumulate intracellularly.

      • Optimize Compound Concentration: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your specific cell line and assay.

      • Use Permeabilizing Agents (with caution): For specific endpoint assays (e.g., immunofluorescence on fixed cells), mild detergents like saponin can be used to permeabilize the cell membrane. However, this is not suitable for live-cell assays.

  • Possible Cause 2: Compound Instability or Precipitation in Media.

    • Troubleshooting Steps:

      • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment.

      • Visually Inspect for Precipitation: Before adding to cells, inspect the media containing this compound for any signs of precipitation. If observed, try preparing the dilution in pre-warmed media and vortexing thoroughly.

      • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity and solubility issues.

Issue 2: High variability between experimental replicates.

  • Possible Cause: Inconsistent Cell Health or Density.

    • Troubleshooting Steps:

      • Consistent Cell Seeding: Ensure uniform cell seeding density across all wells of your microplate.

      • Use Healthy, Log-Phase Cells: Only use cells that are in the logarithmic phase of growth and exhibit high viability.

      • Minimize Edge Effects: To reduce evaporation and temperature fluctuations in multi-well plates, avoid using the outer wells or fill them with sterile PBS or media.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Enzymatic IC50 (SUV39H2) 6.49 nMBiochemical Assay[5][6]
Cell Growth Inhibition IC50 0.67 µMA549[5][6]
In Vivo Efficacy (TGI) 42.6%MDA-MB-231 Xenograft (10 mg/kg)[5][6]
In Vivo Efficacy (TGI) 60.8%A549 Xenograft (25 mg/kg)[5][6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL) or XTT solution to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for H3K9me3 Reduction

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of histone extracts onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against H3K9me3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Use an anti-H3 antibody as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K9me3 signal to the total H3 signal.

Visualizations

SUV39H2_Inhibition_Pathway This compound This compound SUV39H2 SUV39H2 This compound->SUV39H2 Inhibits H3K9me3 H3K9 Tri-methylation SUV39H2->H3K9me3 Catalyzes gamma_H2AX γ-H2AX Formation SUV39H2->gamma_H2AX Enhances H3K9 Histone H3 (Lysine 9) H3K9->H3K9me3 Gene_Silencing Gene Silencing H3K9me3->Gene_Silencing H2AX Histone H2AX (Lysine 134) H2AX->gamma_H2AX Chemoresistance Chemoresistance gamma_H2AX->Chemoresistance

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Sub-optimal effect of this compound in cells Check_Permeability Investigate Cell Permeability Start->Check_Permeability Check_Stability Assess Compound Stability Start->Check_Stability Check_Cell_Health Verify Cell Health & Density Start->Check_Cell_Health Increase_Time Increase Incubation Time Check_Permeability->Increase_Time Optimize_Conc Optimize Concentration (Dose-Response) Check_Permeability->Optimize_Conc Fresh_Dilutions Use Freshly Prepared Dilutions Check_Stability->Fresh_Dilutions Check_Precipitation Inspect for Media Precipitation Check_Stability->Check_Precipitation Consistent_Seeding Ensure Consistent Cell Seeding Check_Cell_Health->Consistent_Seeding Log_Phase_Cells Use Healthy, Log-Phase Cells Check_Cell_Health->Log_Phase_Cells Outcome Improved Experimental Outcome Increase_Time->Outcome Optimize_Conc->Outcome Fresh_Dilutions->Outcome Check_Precipitation->Outcome Consistent_Seeding->Outcome Log_Phase_Cells->Outcome

Caption: Troubleshooting workflow for this compound cell-based assays.

References

Stability of OTS186935 in different solvents and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, solubility, and handling of OTS186935.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1][2][3] SUV39H2 is an enzyme that plays a role in chromatin modification and has been identified as a potential therapeutic target in various cancers.[3]

Q2: What is the mechanism of action of this compound?

This compound exerts its anti-cancer effects by inhibiting the methyltransferase activity of SUV39H2.[3][4][5] This inhibition leads to a reduction in the tri-methylation of histone H3 at lysine 9 (H3K9me3), a marker associated with transcriptional repression.[3] Additionally, this compound has been shown to regulate the phosphorylation of histone H2AX (γ-H2AX), which is involved in the DNA damage response.[4][5] By modulating these epigenetic and signaling pathways, this compound can induce apoptosis in cancer cells and suppress tumor growth.[5][6]

Q3: In which cancer models has this compound shown efficacy?

This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of human breast cancer (MDA-MB-231) and lung cancer (A549).[2][4][5][7] It has been shown to inhibit tumor growth without significant toxicity at effective doses.[2][5]

Troubleshooting Guide

Q1: I am having trouble dissolving this compound. What should I do?

If you observe precipitation or phase separation during the preparation of this compound solutions, gentle heating and/or sonication can be used to aid dissolution.[8] For aqueous solutions, using an ultrasonic bath is recommended.[9] It is also crucial to add solvents sequentially and ensure the compound is fully dissolved in one solvent before adding the next, as detailed in the preparation protocols.

Q2: My this compound solution appears to be a suspension, not a clear solution. Can I still use it for my in vivo experiment?

For certain in vivo administration routes, such as oral or intraperitoneal injections, a suspended solution may be acceptable.[8] However, for intravenous administration, a clear solution is required to prevent potential complications.[4] Refer to the solubility data to prepare a clear solution suitable for your experimental needs. If a clear solution is required and you have a suspension, you may need to adjust the solvent system or the concentration.

Q3: How should I prepare this compound for in vivo studies?

For in vivo experiments, it is recommended to first prepare a clear stock solution, typically in DMSO.[8] This stock solution can then be diluted with co-solvents to prepare the final working solution. It is best practice to prepare the final working solution for in vivo experiments freshly on the day of use to ensure stability and reliability of the results.[8]

Quantitative Data Summary

Table 1: Storage and Stability of this compound
FormStorage ConditionStability
Solid4°C, sealed, away from moisture and light[2][10]Stable
In Solvent-20°C, sealed, away from moisture[8][9]1 month
In Solvent-80°C, sealed, away from moisture[8][9]6 months
Table 2: Solubility of this compound Hydrochloride
SolventConcentrationAppearanceNotes
H₂O50 mg/mL (95.73 mM)-Requires sonication[8][9]
DMSO25 mg/mL (47.86 mM)-Requires sonication[1][9]
PBS100 mg/mL (191.46 mM)Clear SolutionRequires sonication[9]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.98 mM)Clear Solution[8][9]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.98 mM)Clear Solution[8][9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mL (3.98 mM)Suspended SolutionRequires sonication[8][9]
Table 3: In Vitro and In Vivo Efficacy of this compound
AssayModelIC₅₀ / Effect
Enzymatic AssaySUV39H2 InhibitionIC₅₀: 6.49 nM[1][2][8][9][11]
Cell Growth InhibitionA549 Lung Cancer CellsIC₅₀: 0.67 μM[4][8][9][11]
Tumor Growth InhibitionMDA-MB-231 Xenograft42.6% inhibition at 10 mg/kg[2][8][9][11]
Tumor Growth InhibitionA549 Xenograft60.8% inhibition at 25 mg/kg[2][8][11]

Experimental Protocols

Preparation of Stock Solutions

For in vitro and in vivo studies, it is recommended to first prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Weigh the required amount of this compound solid.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 20.8 mg/mL for dilution into in vivo formulations).[8]

  • If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[9]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]

Preparation of Working Solutions for In Vivo Administration

Protocol 1: Suspended Solution for Oral or Intraperitoneal Injection [8]

This protocol yields a 2.08 mg/mL suspended solution.

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Use this suspension on the same day it is prepared.

Protocol 2: Clear Solution for Intravenous Injection [8]

This protocol yields a clear solution with a concentration of ≥ 2.08 mg/mL.

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

  • Mix thoroughly until a clear solution is obtained.

  • Use this solution on the same day it is prepared.

Visualizations

OTS186935_Mechanism_of_Action cluster_effects Downstream Effects This compound This compound SUV39H2 SUV39H2 (Histone Methyltransferase) This compound->SUV39H2 Inhibits H3K9me3 Histone H3 Lysine 9 Tri-methylation (H3K9me3) SUV39H2->H3K9me3 Promotes gamma_H2AX γ-H2AX (Phosphorylated H2AX) SUV39H2->gamma_H2AX Enhances Formation Tumor_Growth_Suppression Tumor Growth Suppression Transcription_Repression Transcriptional Repression H3K9me3->Transcription_Repression Leads to Apoptosis Apoptosis DNA_Repair DNA Damage Response gamma_H2AX->DNA_Repair Mediates

Caption: Mechanism of action of this compound.

OTS186935_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Freshly Prepared) cluster_protocol1 Protocol 1: Suspension cluster_protocol2 Protocol 2: Clear Solution start Weigh this compound Solid dissolve Dissolve in DMSO (e.g., 20.8 mg/mL) start->dissolve sonicate_stock Sonicate if Necessary dissolve->sonicate_stock store Store at -20°C or -80°C sonicate_stock->store stock_solution DMSO Stock Solution store->stock_solution p1_peg Add to PEG300 and Mix stock_solution->p1_peg 10% final vol. p2_sbe Add to 20% SBE-β-CD in Saline and Mix stock_solution->p2_sbe 10% final vol. p1_tween Add Tween-80 and Mix p1_peg->p1_tween p1_saline Add Saline p1_tween->p1_saline p1_final Suspended Solution (Oral/IP) p1_saline->p1_final p2_final Clear Solution (IV) p2_sbe->p2_final

Caption: Workflow for preparing this compound solutions.

References

Preventing degradation of OTS186935 in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of OTS186935 to prevent its degradation in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the storage container is sealed to protect it from moisture.[1]

Q2: How should I prepare working solutions of this compound for in vivo experiments?

A2: It is highly recommended to prepare fresh working solutions of this compound for in vivo experiments on the day of use.[1] A common protocol involves first dissolving this compound in DMSO to create a stock solution. For the working solution, the DMSO stock is then typically diluted with other solvents such as PEG300, Tween-80, and saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q3: Can I use water as a solvent for this compound stock solutions?

A3: If you choose to use water as the solvent for a stock solution, it is crucial to dilute it to the working solution and then sterilize it by passing it through a 0.22 μm filter before use.[1]

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a potent inhibitor of the protein methyltransferase SUV39H2, with an IC50 of 6.49 nM.[1][2][3][4] SUV39H2 is known to methylate histone H2AX at lysine 134, which is a crucial step in the DNA damage response and can contribute to chemoresistance in cancer cells.[2][5] By inhibiting SUV39H2, this compound can regulate the production of γ-H2AX and sensitize cancer cells to DNA-damaging agents.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected activity of this compound in cell-based assays. Degradation of the compound due to improper storage.Ensure stock solutions are stored at the correct temperature (-80°C for long-term, -20°C for short-term) and used within the recommended timeframe.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Precipitation of the compound in the working solution.Visually inspect the working solution for any precipitates. If present, try gentle warming or sonication to redissolve the compound.[1] Prepare fresh working solutions for each experiment.[1]
Incorrect final concentration in the assay.Verify the dilution calculations and ensure accurate pipetting. Use a recently calibrated pipette.
Reduced tumor growth inhibition in in vivo xenograft models compared to published data. Degradation of this compound in the prepared formulation before injection.Always prepare the in vivo formulation fresh on the day of dosing.[1] Do not store the final formulation for extended periods.
Suboptimal formulation leading to poor bioavailability.Follow established protocols for in vivo formulation, such as using a combination of DMSO, PEG300, Tween-80, and saline to ensure proper suspension of the compound.[1]
Issues with intravenous administration.Ensure proper intravenous injection technique to deliver the full dose to the animal.
Variability in results between different batches of this compound. Differences in compound purity or stability between batches.Always source this compound from a reputable supplier and obtain a certificate of analysis for each new batch.
Potential degradation during shipping or initial handling.Upon receipt, immediately store the compound under the recommended conditions.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)
  • Weigh out the required amount of this compound hydrochloride powder.

  • Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months.[1]

Preparation of this compound for In Vivo Administration (Example for a 10 mg/kg dose)

This protocol is adapted from published in vivo studies and may require optimization for specific experimental conditions.

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.[1]

  • To prepare a 1 mL working solution, take 100 μL of the 20.8 mg/mL DMSO stock solution.[1]

  • Add 400 μL of PEG300 to the DMSO stock and mix thoroughly.[1]

  • Add 50 μL of Tween-80 and mix until the solution is homogeneous.[1]

  • Add 450 μL of saline to bring the final volume to 1 mL.[1]

  • This will result in a suspended solution with a final this compound concentration of 2.08 mg/mL.[1]

  • Administer the freshly prepared solution to the animals via intravenous injection.

Visualizations

Signaling_Pathway cluster_0 DNA Damage cluster_1 SUV39H2-Mediated Methylation cluster_2 DNA Damage Response DNA_Damage DNA Double-Strand Break H2AX Histone H2AX gamma_H2AX γ-H2AX (Phosphorylated H2AX) H2AX->gamma_H2AX Phosphorylation SUV39H2 SUV39H2 SUV39H2->H2AX Methylates H2AX at K134 This compound This compound This compound->SUV39H2 Inhibits Repair_Proteins DNA Repair Protein Recruitment gamma_H2AX->Repair_Proteins Cell_Survival Chemoresistance & Cell Survival Repair_Proteins->Cell_Survival

Caption: Signaling pathway of this compound action.

Experimental_Workflow Start Start: this compound Powder Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Solution Storage Store Aliquots at -80°C Stock_Solution->Storage Working_Solution Prepare Fresh Working Solution Storage->Working_Solution Use one aliquot In_Vitro In Vitro Assay (e.g., Cell Viability) Working_Solution->In_Vitro In_Vivo In Vivo Formulation (e.g., for Injection) Working_Solution->In_Vivo Data_Analysis Data Collection & Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis End End of Experiment Data_Analysis->End

Caption: Experimental workflow for using this compound.

References

Validation & Comparative

Navigating the Landscape of SUV39H2 Inhibition: A Comparative Analysis of OTS186935

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of epigenetic targets is paramount. This guide provides an in-depth comparison of OTS186935, a potent SUV39H2 inhibitor, with other compounds targeting this key histone methyltransferase. We present available experimental data to objectively assess its selectivity profile and provide detailed methodologies for relevant assays.

Histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 9 (H3K9), a hallmark of transcriptional repression and heterochromatin formation.[1] Dysregulation of SUV39H2 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This compound has emerged as a highly potent small molecule inhibitor of SUV39H2, demonstrating significant anti-tumor activity in preclinical models.[2]

Unveiling the Selectivity of this compound: A Head-to-Head Comparison

A critical attribute of any pharmacological tool or therapeutic candidate is its selectivity – the ability to inhibit the intended target without affecting other related proteins. While comprehensive selectivity screening data for this compound against a wide panel of histone methyltransferases is not extensively published in the public domain, available information allows for a comparative assessment against other known SUV39H2 inhibitors.

One of the most well-known, albeit non-selective, inhibitors of the SUV39 family is chaetocin . This fungal mycotoxin exhibits activity against multiple histone methyltransferases. In contrast, this compound and its analog, OTS193320, demonstrate significantly higher potency for SUV39H2.

InhibitorTargetIC50Reference
This compound SUV39H2 6.49 nM [2]
OTS193320SUV39H222.2 nM[3]
ChaetocinSUV39H10.8 µM[4]
G9a2.5 µM[4]
DIM53.0 µM[4]

Table 1: Potency of SUV39H2 Inhibitors. The half-maximal inhibitory concentration (IC50) values highlight the superior potency of this compound for SUV39H2 compared to the broader-spectrum inhibitor chaetocin.

The nanomolar potency of this compound against SUV39H2 suggests a high degree of specificity. However, a complete understanding of its selectivity profile would necessitate screening against a comprehensive panel of histone methyltransferases. The lack of such publicly available data for this compound is a current limitation in providing a definitive comparative analysis against other potential off-targets.

The Mechanism of Action: Targeting Histone Methylation

SUV39H2, as a histone methyltransferase, plays a pivotal role in establishing and maintaining heterochromatin, a condensed state of DNA that is generally transcriptionally silent. This process is fundamental to genomic stability and the regulation of gene expression.

SUV39H2_Signaling_Pathway cluster_nucleus Nucleus SUV39H2 SUV39H2 Histone_H3 Histone H3 SUV39H2->Histone_H3 Methylates K9 DNA_Repair γ-H2AX Regulation (DNA Damage Response) SUV39H2->DNA_Repair H3K9me3 H3K9me3 Histone_H3->H3K9me3 HP1 HP1 H3K9me3->HP1 Recruits Heterochromatin Heterochromatin Formation HP1->Heterochromatin Gene_Silencing Gene Silencing (e.g., p16, FAS) Heterochromatin->Gene_Silencing This compound This compound This compound->SUV39H2 Inhibits

Figure 1: SUV39H2 Signaling Pathway. This diagram illustrates the central role of SUV39H2 in catalyzing the trimethylation of Histone H3 at lysine 9 (H3K9me3), leading to the recruitment of Heterochromatin Protein 1 (HP1), heterochromatin formation, and subsequent gene silencing. SUV39H2 is also involved in the regulation of γ-H2AX in the DNA damage response. This compound acts by directly inhibiting the enzymatic activity of SUV39H2.

Experimental Protocols: Measuring Inhibitor Potency

The determination of an inhibitor's IC50 value is a cornerstone of its characterization. A common method employed for this is the in vitro histone methyltransferase (HMT) assay.

In Vitro Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of SUV39H2 in the presence of varying concentrations of an inhibitor.

Materials:

  • Recombinant human SUV39H2 enzyme

  • Histone H3 peptide substrate (e.g., biotinylated H3 peptide 1-21)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the SUV39H2 enzyme, histone H3 peptide substrate, and assay buffer.

  • Inhibitor Addition: Add serial dilutions of the inhibitor (e.g., this compound) to the wells. Include a control with no inhibitor.

  • Initiation of Reaction: Start the methyltransferase reaction by adding ³H-SAM to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

  • Termination and Detection:

    • SPA Bead-based: Stop the reaction by adding a stop solution containing unlabeled SAM and EDTA. Add streptavidin-coated SPA beads. The biotinylated and radiolabeled peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, generating a detectable signal.

    • Filter-based: Stop the reaction and spot the reaction mixture onto a filter membrane (e.g., phosphocellulose). Wash the membrane to remove unincorporated ³H-SAM.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

HMT_Assay_Workflow A 1. Prepare Reaction Mix (Enzyme, Substrate, Buffer) B 2. Add Serial Dilutions of Inhibitor (this compound) A->B C 3. Initiate Reaction with ³H-SAM B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction D->E F 6. Detect Methylation (SPA beads or Filter Assay) E->F G 7. Quantify Signal (Scintillation Counting) F->G H 8. Calculate IC50 G->H

Figure 2: In Vitro HMT Assay Workflow. This flowchart outlines the key steps involved in a typical in vitro histone methyltransferase assay to determine the IC50 of an inhibitor.

Conclusion

This compound stands out as a highly potent inhibitor of SUV39H2, with reported in vitro efficacy in the low nanomolar range.[2] This positions it as a valuable tool for dissecting the biological functions of SUV39H2 and as a promising starting point for the development of novel therapeutics. While its potency is clearly superior to non-selective inhibitors like chaetocin, a comprehensive public dataset on its selectivity against a broad panel of other histone methyltransferases is needed for a complete and objective comparison. Future studies detailing the selectivity profile of this compound will be crucial in further validating its utility and potential as a specific modulator of SUV39H2 activity in both research and clinical settings.

References

Validating the On-Target Effects of OTS186935 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of OTS186935, a potent and selective inhibitor of the histone methyltransferase SUV39H2, with other alternatives. It is designed for researchers, scientists, and drug development professionals to objectively assess its performance based on supporting experimental data and detailed protocols.

Introduction to this compound and its Target: SUV39H2

This compound is a small molecule inhibitor targeting SUV39H2 (Suppressor of variegation 3-9 homolog 2), a key enzyme responsible for the tri-methylation of histone H3 at lysine 9 (H3K9me3).[1][2] This epigenetic modification is a hallmark of heterochromatin and is associated with transcriptional repression. SUV39H2 is also implicated in the methylation of histone H2AX, which can influence the formation of phosphorylated H2AX (γ-H2AX), a critical player in the DNA damage response and chemoresistance in cancer cells.[1][3] this compound has demonstrated significant anti-tumor activity in preclinical models, making the validation of its on-target effects in a cellular context crucial for its development as a therapeutic agent.[2][4]

Comparative Analysis of SUV39H2 Inhibitors

To evaluate the on-target efficacy of this compound, it is essential to compare its performance against other known inhibitors of the SUV39 family of methyltransferases. This section provides a quantitative comparison of this compound with its predecessor, OTS193320, and another widely used, albeit less specific, inhibitor, Chaetocin.

InhibitorTarget(s)In Vitro IC50 (SUV39H2)In Vitro IC50 (Other Targets)Cellular IC50 (A549)Key Cellular Effects
This compound SUV39H2 6.49 nM [4][5]-0.67 µM [4][5]Reduction of global H3K9me3 levels, regulation of γ-H2AX production.[1][2]
OTS193320 SUV39H222.2 nM[6]-0.38 µM[6]Decreased global H3K9me3 levels, induction of apoptosis, reduction of γ-H2AX in combination with doxorubicin.[6][7]
Chaetocin SUV39H1, other HMTs~0.8 µM (for SUV39H1)[8][9]G9a (IC50 = 2.5 µM), DIM5 (IC50 = 3 µM)[8][10]2-10 nM (antiproliferative)[8][10]Broad inhibition of histone lysine methyltransferases, induction of apoptosis.[10][11]
UNC0638 G9a, GLPInactive against SUV39H2[12][13]G9a (IC50 = 15 nM), GLP (IC50 = 19 nM)[12][14]-Serves as a negative control for SUV39H2 inhibition.

Experimental Protocols for On-Target Validation

Accurate and reproducible experimental design is paramount for validating the on-target effects of this compound. Below are detailed protocols for key assays.

In Vitro SUV39H2 Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant SUV39H2.

Materials:

  • Recombinant human SUV39H2 enzyme

  • Histone H3 (1-21) peptide substrate

  • S-adenosyl-L-[methyl-3H]-methionine (SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • This compound and competitor compounds

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone H3 peptide substrate, and [3H]-SAM.

  • Add varying concentrations of this compound or other inhibitors to the reaction mixture.

  • Initiate the reaction by adding recombinant SUV39H2 enzyme.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding an acid solution (e.g., trifluoroacetic acid).

  • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [3H]-SAM.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • A549 lung carcinoma cells (or other relevant cell lines)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or other inhibitors for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15][16]

Western Blot Analysis for H3K9me3 and γ-H2AX

This method is used to detect changes in the levels of the direct product of SUV39H2 activity (H3K9me3) and a key downstream marker (γ-H2AX).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 breast cancer cells)

  • This compound and other inhibitors

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K9me3, anti-total Histone H3, anti-γ-H2AX, anti-H2AX, and anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound or other inhibitors for the desired time (e.g., 24-48 hours).

  • Lyse the cells and quantify the protein concentration.[17]

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[18][19]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of H3K9me3 and γ-H2AX to their respective total histone controls and the loading control (β-actin).

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.

SUV39H2_Pathway This compound This compound SUV39H2 SUV39H2 This compound->SUV39H2 Inhibits H3K9me3 H3K9me3 SUV39H2->H3K9me3 Methylates gH2AX γ-H2AX SUV39H2->gH2AX Promotes formation of H3K9 Histone H3 (K9) Heterochromatin Heterochromatin Formation (Transcriptional Repression) H3K9me3->Heterochromatin H2AX Histone H2AX DNA_Damage_Response DNA Damage Response (Chemoresistance) gH2AX->DNA_Damage_Response

Caption: SUV39H2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Validation enzymatic_assay SUV39H2 Enzymatic Assay ic50_determination Determine In Vitro IC50 enzymatic_assay->ic50_determination cell_treatment Treat Cancer Cells with this compound ic50_determination->cell_treatment viability_assay Cell Viability Assay (MTT) cell_treatment->viability_assay western_blot Western Blot cell_treatment->western_blot cellular_ic50 Determine Cellular IC50 viability_assay->cellular_ic50 on_target_markers Analyze On-Target Markers (H3K9me3, γ-H2AX) western_blot->on_target_markers cellular_ic50->on_target_markers

Caption: Workflow for validating the on-target effects of this compound.

References

OTS186935: A New Generation of SUV39H2 Inhibition Surpassing Early-Stage Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for histone methyltransferases is a key area of focus. SUV39H2, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 9 (H3K9me3), has emerged as a promising therapeutic target in oncology. This guide provides a detailed comparison of OTS186935, a novel and potent SUV39H2 inhibitor, with first-generation inhibitors, highlighting its significant advantages supported by experimental data.

Executive Summary

This compound demonstrates a clear superiority over first-generation SUV39H2 inhibitors, such as Chaetocin, in terms of potency, selectivity, and in vivo efficacy. With an IC50 in the low nanomolar range, this compound offers a significant improvement in on-target activity. While first-generation inhibitors often exhibit broad-spectrum activity against multiple histone methyltransferases and other off-target effects, this compound has been developed for greater selectivity, minimizing potential toxicities. Furthermore, in preclinical xenograft models, this compound has shown significant tumor growth inhibition without detectable toxicity, a critical advantage for clinical translation.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for this compound and the first-generation inhibitor, Chaetocin.

Table 1: In Vitro Potency

CompoundTargetIC50Reference
This compound SUV39H2 6.49 nM [1][2][3]
ChaetocinSU(VAR)3-9 (Drosophila homolog of SUV39H)0.6 µM[4]
Human SUV39H10.8 µM[4][5][6]
G9a2.5 µM[5]
DIM5 (Neurospora crassa)3.0 µM[5]

Table 2: Cellular Activity

CompoundCell LineAssayIC50Reference
This compound A549 (Lung Cancer) Growth Inhibition 0.67 µM [1][3]
ChaetocinVarious Cancer Cell LinesProliferation Inhibition2-10 nM[5]
AML Cell LinesCytotoxicity82-153 nM[7]

Table 3: In Vivo Efficacy

CompoundCancer ModelDosingTumor Growth Inhibition (TGI)Reference
This compound MDA-MB-231 (Breast Cancer) Xenograft 10 mg/kg, i.v., daily for 14 days 42.6% [2]
A549 (Lung Cancer) Xenograft 25 mg/kg, i.v., daily for 14 days 60.8% [2]
ChaetocinRPMI 8226 (Myeloma) Xenograft0.25 mg/kg, i.p., twice weeklySignificant (p<0.05)[8]
HepG2 (Liver Cancer) Xenograft0.25 mg/kg, i.p., daily for 14 daysSignificant[9]
KYSE150 (Esophageal Squamous Cell Carcinoma) Xenograft0.5 mg/kg, i.p., daily for 14 daysSignificant[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

SUV39H2_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors SUV39H2 SUV39H2 Histone_H3 Histone H3 SUV39H2->Histone_H3 Methylates K9 H3K9me3 H3K9me3 Histone_H3->H3K9me3 HP1 HP1 H3K9me3->HP1 Recruits Heterochromatin Heterochromatin Formation HP1->Heterochromatin Gene_Silencing Gene Silencing Heterochromatin->Gene_Silencing AKT_FOXO AKT/FOXO Signaling Gene_Silencing->AKT_FOXO Wnt_p63 Wnt/p63/Adhesion Axis Gene_Silencing->Wnt_p63 This compound This compound This compound->SUV39H2 Inhibits First_Gen_Inhibitors First-Generation Inhibitors (e.g., Chaetocin) First_Gen_Inhibitors->SUV39H2 Inhibits

Caption: SUV39H2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies HMT_Assay Histone Methyltransferase (HMT) Assay CETSA Cellular Thermal Shift Assay (CETSA) Potency Potency HMT_Assay->Potency Determines IC50 Western_Blot Western Blot Target_Engagement Target_Engagement CETSA->Target_Engagement Confirms H3K9me3_Levels H3K9me3_Levels Western_Blot->H3K9me3_Levels Measures Xenograft Xenograft Model Efficacy_Toxicity Efficacy_Toxicity Xenograft->Efficacy_Toxicity Evaluates

Caption: Experimental workflow for evaluating SUV39H2 inhibitors.

Detailed Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)

This assay quantifies the enzymatic activity of SUV39H2 by measuring the incorporation of a radiolabeled methyl group onto a histone substrate.

Materials:

  • Recombinant human SUV39H2 enzyme

  • Histone H3 substrate (peptide or full-length)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • S-adenosyl-L-homocysteine (SAH) for stopping the reaction

  • P81 phosphocellulose paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone H3 substrate, and the test inhibitor (this compound or first-generation inhibitor) at various concentrations.

  • Initiate the reaction by adding recombinant SUV39H2 enzyme and [³H]-SAM.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding SAH.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with a wash buffer (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated [³H]-SAM.

  • Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

Western Blot for H3K9me3 Levels

This method is used to assess the cellular effect of SUV39H2 inhibitors on the global levels of H3K9me3.

Materials:

  • Cancer cell lines (e.g., A549)

  • Test inhibitors (this compound, Chaetocin)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me3 (e.g., Cell Signaling Technology #9754) and anti-Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cancer cells with various concentrations of the inhibitor for a specified time (e.g., 24-48 hours).

  • Harvest the cells and lyse them using cell lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-Histone H3 antibody to confirm equal loading.

  • Quantify the band intensities to determine the relative change in H3K9me3 levels.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Materials:

  • Cancer cell lines

  • Test inhibitors

  • PBS (Phosphate-Buffered Saline)

  • PCR tubes and a thermal cycler

  • Lysis buffer with protease inhibitors

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blot reagents as described above

  • Primary antibody: anti-SUV39H2

Procedure:

  • Treat intact cells with the inhibitor or vehicle control for a specific duration.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of soluble SUV39H2 at each temperature by Western blotting using an anti-SUV39H2 antibody.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13][14][15]

Conclusion

The development of this compound marks a significant advancement in the pursuit of clinically viable SUV39H2 inhibitors. Its superior potency, enhanced selectivity, and demonstrated in vivo efficacy with a favorable safety profile position it as a promising candidate for further development in oncology. In contrast, first-generation inhibitors like Chaetocin, while valuable as research tools, are limited by their lower potency and broader target profile, which can lead to off-target effects and toxicity. The comprehensive experimental data presented herein provides a clear rationale for the continued investigation of this compound as a next-generation epigenetic therapeutic.

References

A Head-to-Head Comparison: OTS18693A Potent Small Molecule Inhibitor Versus siRNA-Mediated Knockdown for Targeting SUV39H2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach for target validation and therapeutic development is a critical one. This guide provides an objective comparison of two prominent methods for inhibiting the histone methyltransferase SUV39H2: the small molecule inhibitor OTS186935 and siRNA-mediated knockdown.

SUV39H2, a key enzyme responsible for the tri-methylation of histone H3 at lysine 9 (H3K9me3), is a compelling target in oncology due to its role in transcriptional repression and its overexpression in various cancers.[1] Both this compound and siRNA knockdown aim to abrogate SUV39H2 function, but they do so through distinct mechanisms, each with its own set of advantages and limitations. This guide will delve into the performance of each method, supported by experimental data, and provide detailed protocols to aid in experimental design.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and siRNA knockdown of SUV39H2, compiled from various studies.

ParameterThis compoundsiRNA Knockdown of SUV39H2
Mechanism of Action Potent, selective, small molecule inhibitor of SUV39H2's methyltransferase activity.[2]Post-transcriptional gene silencing by targeted degradation of SUV39H2 mRNA.
Enzymatic Inhibition (IC50) 6.49 nM[2]Not Applicable
Cellular Potency (IC50) 0.67 μM (A549 cells)[2]Dependent on transfection efficiency and siRNA sequence.
In Vivo Efficacy (Tumor Growth Inhibition) 42.6% (MDA-MB-231 xenograft, 10 mg/kg)[3], 60.8% (A549 xenograft, 25 mg/kg)[3]Varies depending on delivery method and tumor model.
Effect on H3K9me3 Levels Significant reduction in breast cancer cells and in vivo in A549 xenograft tumors.[2][3]41.69% reduction in relative intensity in bovine fibroblast cells.[4]
Specificity Potential for off-target effects on other kinases or methyltransferases.Potential for off-target mRNA degradation through seed region complementarity.[5]
Reversibility Reversible upon drug withdrawal.Transient, duration depends on cell division rate and siRNA stability.
Delivery Systemic administration (e.g., intravenous) for in vivo studies.[2]Requires transfection reagents for in vitro work; in vivo delivery is a significant challenge.

Delving Deeper: Mechanism of Action

This compound: Direct Enzymatic Inhibition

This compound functions by directly binding to the SUV39H2 enzyme and inhibiting its catalytic activity. This prevents the transfer of a methyl group to histone H3, thereby reducing the levels of the repressive H3K9me3 mark. This mode of action is rapid and its effects can be observed shortly after administration.

siRNA Knockdown: Preventing Protein Production

In contrast, siRNA (small interfering RNA) operates at the post-transcriptional level. Once introduced into a cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the target SUV39H2 messenger RNA (mRNA), leading to its cleavage and degradation. This prevents the translation of the mRNA into functional SUV39H2 protein. The effect of siRNA is therefore dependent on the turnover rate of the existing SUV39H2 protein.

Visualizing the Approaches

To better understand the distinct mechanisms and workflows, the following diagrams have been generated using Graphviz.

cluster_ots This compound: Small Molecule Inhibition This compound This compound SUV39H2_protein SUV39H2 Protein This compound->SUV39H2_protein Inhibits H3K9 Histone H3 (K9) SUV39H2_protein->H3K9 Methylates H3K9me3 H3K9me3 Repression Transcriptional Repression H3K9me3->Repression

This compound directly inhibits the enzymatic activity of the SUV39H2 protein.

cluster_sirna siRNA Knockdown siRNA siRNA RISC RISC siRNA->RISC SUV39H2_mRNA SUV39H2 mRNA RISC->SUV39H2_mRNA Targets Degradation mRNA Degradation SUV39H2_mRNA->Degradation SUV39H2_protein SUV39H2 Protein SUV39H2_mRNA->SUV39H2_protein Translation (Inhibited)

siRNA leads to the degradation of SUV39H2 mRNA, preventing protein synthesis.

Experimental Protocols

This compound Treatment in Cell Culture

  • Preparation of Stock Solution: Dissolve this compound hydrochloride in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store at -20°C or -80°C.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: The day after seeding, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., for A549 cells, an IC50 of 0.67 μM has been reported).[2] Remove the old medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before downstream analysis.

  • Controls: Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

siRNA Knockdown of SUV39H2 using Lipofection

  • siRNA Preparation: Resuspend lyophilized siRNA targeting SUV39H2 and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20-50 μM.

  • Cell Seeding: Seed cells in antibiotic-free medium 18-24 hours before transfection to achieve 60-80% confluency at the time of transfection.

  • Transfection Complex Formation:

    • In one tube (Solution A), dilute the siRNA duplex (e.g., to a final concentration of 20-80 pmols) in serum-free medium (e.g., Opti-MEM™).

    • In a separate tube (Solution B), dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

    • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate for 5-7 hours at 37°C.

  • Post-Transfection: After incubation, replace the transfection medium with fresh, complete growth medium.

  • Analysis: Harvest cells for analysis (e.g., Western blot for protein knockdown, qRT-PCR for mRNA knockdown) 48-72 hours post-transfection.

Visualizing Experimental Workflows

cluster_ots_workflow This compound Experimental Workflow start Seed Cells treat Treat with this compound (and vehicle control) start->treat incubate Incubate (e.g., 24-72h) treat->incubate analyze Analyze (e.g., Western Blot, Cell Viability) incubate->analyze end End analyze->end

A generalized workflow for in vitro experiments using this compound.

cluster_sirna_workflow siRNA Knockdown Experimental Workflow start Seed Cells transfect Transfect with siRNA (SUV39H2 and control) start->transfect incubate_transfect Incubate (5-7h) transfect->incubate_transfect change_media Replace with Fresh Media incubate_transfect->change_media incubate_knockdown Incubate (48-72h) change_media->incubate_knockdown analyze Analyze (e.g., Western Blot, qRT-PCR) incubate_knockdown->analyze end End analyze->end

A typical workflow for achieving and analyzing siRNA-mediated knockdown.

SUV39H2 Signaling Pathway in Cancer

SUV39H2 plays a significant role in cancer by methylating both histone and non-histone proteins, leading to transcriptional repression of tumor suppressor genes and the regulation of DNA damage repair pathways.

cluster_pathway Simplified SUV39H2 Signaling in Cancer SUV39H2 SUV39H2 H3 Histone H3 SUV39H2->H3 Methylates (K9) H2AX Histone H2AX SUV39H2->H2AX Methylates (K134) H3K9me3 H3K9me3 Tumor_Suppressors Tumor Suppressor Genes (e.g., p16, SLIT1) H3K9me3->Tumor_Suppressors Represses Transcription Transcription_Repression Transcriptional Repression gamma_H2AX γ-H2AX H2AX->gamma_H2AX Enhances Phosphorylation DNA_Repair DNA Damage Repair gamma_H2AX->DNA_Repair Chemoresistance Chemoresistance DNA_Repair->Chemoresistance

SUV39H2 contributes to oncogenesis through histone methylation and regulation of DNA repair.

Concluding Remarks

The choice between this compound and siRNA knockdown for targeting SUV39H2 depends on the specific research question and experimental context. This compound offers a potent, rapid, and reversible means of inhibiting SUV39H2's enzymatic function, making it well-suited for in vivo studies and as a potential therapeutic agent. Its primary drawback is the potential for off-target effects, which should be carefully evaluated.

siRNA-mediated knockdown provides a highly specific method for reducing SUV39H2 protein levels, making it an excellent tool for target validation in vitro. However, challenges in delivery and the potential for off-target mRNA degradation necessitate careful experimental design and validation.

For comprehensive target validation, a combinatorial approach utilizing both this compound and siRNA knockdown can be highly effective. Concordant results from both methods would provide strong evidence for the on-target effects of SUV39H2 inhibition. As research into SUV39H2 continues, both of these powerful tools will undoubtedly play crucial roles in unraveling its biological functions and its potential as a therapeutic target in cancer and other diseases.

References

OTS186935: A Potent SUV39H2 Inhibitor with Limited Public Cross-Reactivity Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, OTS186935 has emerged as a highly potent small molecule inhibitor of the protein methyltransferase SUV39H2, a key enzyme implicated in cancer progression. While its on-target efficacy is well-documented, a comprehensive public profile of its cross-reactivity against a broad range of other kinases and methyltransferases remains largely unavailable. This guide provides a comparative overview of this compound, summarizing its known activity and highlighting the current landscape of available data.

This compound is a selective inhibitor of SUV39H2 with a half-maximal inhibitory concentration (IC50) of 6.49 nM.[1][2][3][4][5] Its mechanism of action involves the suppression of SUV39H2's methyltransferase activity, leading to a reduction in histone H3 lysine 9 trimethylation (H3K9me3) and the regulation of γ-H2AX production in cancer cells. This targeted activity ultimately results in anti-tumor effects.[1][5]

Comparative Analysis: this compound and Other SUV39H2 Inhibitors

It is important to note that while broad-based histone methyltransferase (HMTase) inhibitors like Verticillin A exist, they are not ideal comparators for assessing the specific cross-reactivity of a highly potent and selective agent like this compound.

Data on this compound Activity

CompoundTargetIC50 (nM)Cell-Based ActivityIn Vivo Efficacy
This compound SUV39H2 6.49 Inhibits A549 cell growth (IC50 = 0.67 µM) Significant tumor growth inhibition in xenograft models

Experimental Protocols

In Vitro Methyltransferase Assay:

The inhibitory activity of this compound on SUV39H2 was determined using an in vitro methyltransferase assay. The protocol involves the following key steps:

  • Serial dilution of the test compound (this compound).

  • Incubation of the compound with biotin-conjugated histone H3 peptide (amino acids 1-21) and S-[methyl-³H]-adenosyl-L-methionine (³H-SAM) in an assay buffer.

  • Initiation of the enzymatic reaction by adding N-terminal GST-fused SUV39H2.

  • Incubation at room temperature for 3 hours to allow for methyltransferase activity.

  • Quantification of the incorporated radioactivity to determine the extent of histone methylation and, consequently, the inhibitory effect of the compound.

Visualizing the SUV39H2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which this compound operates, the following diagrams illustrate the SUV39H2 signaling pathway and a typical experimental workflow for assessing inhibitor activity.

SUV39H2_Signaling_Pathway cluster_0 Nucleus SUV39H2 SUV39H2 SAH SAH SUV39H2->SAH H3K9me3 H3K9me3 SUV39H2->H3K9me3 Methylation SAM SAM SAM->SUV39H2 Histone_H3 Histone H3 Histone_H3->H3K9me3 HP1 HP1 H3K9me3->HP1 Recruits Heterochromatin Heterochromatin Formation HP1->Heterochromatin Gene_Silencing Transcriptional Repression Heterochromatin->Gene_Silencing This compound This compound This compound->SUV39H2 Inhibits

Caption: SUV39H2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_1 In Vitro Assay cluster_2 Cell-Based Assay Compound_Prep This compound Serial Dilution Reagent_Mix Mix with Biotin-H3 Peptide and ³H-SAM Compound_Prep->Reagent_Mix Enzyme_Addition Add SUV39H2 Enzyme Reagent_Mix->Enzyme_Addition Incubation Incubate at RT for 3h Enzyme_Addition->Incubation Detection Measure ³H Incorporation Incubation->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Cell_Culture Culture Cancer Cells (e.g., A549) Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Data_Analysis Analyze Cell Growth Inhibition Viability_Assay->Data_Analysis

Caption: Workflow for evaluating the in vitro and cell-based activity of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of SUV39H2 with demonstrated anti-tumor activity in preclinical models. While its on-target effects are clearly defined, the lack of publicly available, comprehensive cross-reactivity screening data is a significant gap in its pharmacological profile. For researchers and drug developers, this underscores the importance of conducting in-house, broad-panel screening to fully assess the selectivity and potential off-target effects of this compound before its application in further studies. The provided experimental outlines can serve as a starting point for such validation efforts.

References

Measuring OTS186935 Potency: A Comparative Guide to Biochemical Assays for SUV39H2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of biochemical assays to determine the half-maximal inhibitory concentration (IC50) of OTS186935 against the histone methyltransferase SUV39H2. This guide includes experimental data for this compound and other relevant inhibitors, alongside a detailed protocol for a commonly used assay.

SUV39H2 (Suppressor of variegation 3-9 homolog 2) is a lysine methyltransferase that plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 9 (H3K9). Dysregulation of SUV39H2 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This compound is a potent small molecule inhibitor of SUV39H2.

Comparative Analysis of SUV39H2 Inhibitor Potency

The inhibitory activity of this compound and its analogs against SUV39H2 has been quantified using in vitro methyltransferase assays. The IC50 value, representing the concentration of an inhibitor required to reduce the enzyme's activity by half, is a key metric for potency.

CompoundTarget EnzymeIC50 (nM)Assay Type
This compound SUV39H2 6.49 In vitro methyltransferase assay [1]
OTS193320SUV39H222.2In vitro methyltransferase assay[2]

Signaling Pathway of SUV39H2 and Inhibition

SUV39H2 is a key epigenetic modifier. The following diagram illustrates its primary function and the mechanism of its inhibition.

SUV39H2_pathway SUV39H2 Signaling Pathway and Inhibition cluster_0 Enzymatic Reaction SUV39H2 SUV39H2 (KMT1B) H3K9me3 Trimethylated H3K9 (H3K9me3) SUV39H2->H3K9me3 Catalysis SAM S-Adenosyl methionine (SAM) SAM->SUV39H2 Methyl Donor Histone_H3 Histone H3 H3K9me0 Unmethylated H3K9 Histone_H3->H3K9me0 H3K9me0->SUV39H2 Substrate Gene_Repression Transcriptional Repression H3K9me3->Gene_Repression This compound This compound This compound->SUV39H2 Inhibition

SUV39H2 methylates H3K9 leading to gene repression.

Experimental Protocol: AlphaLISA-based SUV39H2 Biochemical Assay for IC50 Determination

This protocol outlines a homogenous, non-radioactive AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method for determining the IC50 value of inhibitors against SUV39H2. This assay measures the trimethylation of a biotinylated histone H3 peptide substrate.

Materials and Reagents:

  • Recombinant human SUV39H2 enzyme

  • Biotinylated Histone H3 (1-21) peptide substrate

  • S-Adenosyl-L-methionine (SAM)

  • AlphaLISA anti-H3K9me3 Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • 384-well white opaque microplates

  • Alpha-enabled microplate reader

Experimental Workflow:

The following diagram illustrates the workflow for the AlphaLISA-based SUV39H2 biochemical assay.

AlphaLISA_Workflow AlphaLISA Assay Workflow for SUV39H2 IC50 Determination cluster_0 Reagent Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare serial dilutions of this compound in DMSO D Dispense inhibitor dilutions and enzyme to plate A->D B Prepare SUV39H2 enzyme solution in Assay Buffer B->D C Prepare substrate/SAM mix in Assay Buffer E Initiate reaction by adding substrate/SAM mix C->E D->E F Incubate at 30°C for 60 min E->F G Add anti-H3K9me3 Acceptor beads F->G H Incubate for 60 min in the dark G->H I Add Streptavidin Donor beads H->I J Incubate for 60 min in the dark I->J K Read plate on an Alpha-enabled reader J->K L Plot % inhibition vs. log[inhibitor] K->L M Calculate IC50 using non-linear regression L->M

Step-by-step workflow for the AlphaLISA assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (and other test compounds) in DMSO. A typical starting concentration is 100 µM.

  • Enzyme Reaction:

    • In a 384-well plate, add the serially diluted compounds.

    • Add the SUV39H2 enzyme solution to each well. The final enzyme concentration should be optimized, but a starting point of 15 nM can be used.

    • Initiate the methyltransferase reaction by adding a mixture of the biotinylated histone H3 peptide substrate and SAM. Final concentrations of approximately 1 µM for the peptide and 1 µM for SAM are recommended.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and detect the methylated product by adding the AlphaLISA anti-H3K9me3 Acceptor beads diluted in AlphaLISA buffer.

    • Incubate the plate for 60 minutes at room temperature in the dark.

    • Add the Streptavidin-coated Donor beads.

    • Incubate for another 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate using an Alpha-enabled microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.

References

Safety Operating Guide

Navigating the Disposal of OTS186935: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals handling OTS186935, a potent inhibitor of protein methyltransferase SUV39H2, understanding the proper disposal procedures is paramount for maintaining laboratory safety and ensuring regulatory compliance. This guide provides essential information on the safe handling and disposal of this compound, drawing from its classification as a non-hazardous substance and general laboratory waste management principles.

Key Safety and Disposal Parameters

While specific quantitative disposal data for this compound is not publicly available, the Safety Data Sheet (SDS) for this compound hydrochloride classifies it as not a hazardous substance or mixture.[1] This classification is the primary determinant for its disposal route. General safety and handling information is summarized in the table below.

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixture[1]
Personal Protective Equipment (PPE) Full personal protective equipment, including safety goggles, protective gloves, and impervious clothing should be used.[1]
Spill Response Avoid breathing vapors, mist, dust, or gas. Prevent leakage into water courses. Absorb spills with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Storage Store at 4°C, sealed and away from moisture.

Disposal Decision Workflow

The proper disposal of any chemical, including those classified as non-hazardous, requires a structured approach to ensure safety and compliance with all applicable regulations. The following diagram illustrates the decision-making process for the disposal of this compound.

This compound Disposal Decision Workflow A Start: this compound Waste Generated B Is the substance mixed with hazardous materials? A->B C Dispose as Hazardous Waste (Follow institutional and local regulations) B->C Yes D Consult Institutional and Local Regulations (e.g., EHS Department) B->D No E Are there specific institutional protocols for non-hazardous chemical waste? D->E F Follow specific institutional protocols. E->F Yes G Follow General Non-Hazardous Waste Disposal Guidelines E->G No H End F->H G->H

Caption: Logical workflow for determining the appropriate disposal method for this compound.

Step-by-Step Disposal Procedures

Based on its non-hazardous classification and general laboratory safety guidelines, the following steps should be taken for the proper disposal of this compound:

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation:

  • It is crucial to segregate non-hazardous waste from hazardous waste to prevent cross-contamination and ensure proper disposal of each waste stream.

  • If this compound is mixed with any hazardous substances (e.g., solvents, other hazardous chemicals), the entire mixture must be treated and disposed of as hazardous waste according to your institution's and local authorities' regulations.

3. Disposal of Uncontaminated this compound:

  • For pure, uncontaminated this compound, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposing of non-hazardous chemical waste.

  • Depending on local regulations and institutional policies, disposal options for non-hazardous chemicals may include:

    • Regular Trash Disposal: For solid waste, ensure it is securely contained.

    • Drain Disposal: For aqueous solutions, this may be permissible if allowed by your institution and local wastewater authority. Always flush with copious amounts of water. However, without explicit approval, this route should be avoided.

4. Disposal of Contaminated Materials:

  • Any materials used to clean up spills of this compound, such as absorbent pads or wipes, should be collected in a sealed container.

  • Even though this compound is not classified as hazardous, it is good laboratory practice to dispose of these contaminated materials as chemical waste through your institution's waste management program.[1]

5. Empty Container Disposal:

  • Empty containers of this compound should be thoroughly rinsed with a suitable solvent (e.g., water or ethanol).

  • The rinsate should be collected and disposed of as chemical waste.

  • Once cleaned, the container labels should be defaced or removed, and the container can then typically be disposed of in the regular trash or recycled, in accordance with institutional policies.

Disclaimer: The information provided here is for guidance purposes only. Researchers, scientists, and drug development professionals must always consult and adhere to the specific safety and disposal protocols established by their institution and local regulatory agencies. Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliant and safe waste disposal.

References

Essential Safety and Operational Guide for Handling OTS186935

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with OTS186935. The following procedural guidance is designed to ensure safe handling, effective use, and proper disposal of this potent protein methyltransferase SUV39H2 inhibitor.

Chemical and Safety Data

A comprehensive summary of the quantitative data for this compound hydrochloride is presented below for easy reference.

PropertyValueSource
Molecular Formula C25H26ClN5O2MedChemExpress SDS[1]
Molecular Weight 522.31 g/mol MedChemExpress SDS[1]
Appearance White / off-white powderBiotage MSDS[2]
Odor OdorlessBiotage MSDS[2]
IC50 (SUV39H2) 6.49 nMMedChemExpress[3][4][5]
IC50 (A549 cell growth) 0.67 µMMedChemExpress[3][4][6]
Storage (in solvent) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)MedChemExpress[1][3]

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of SUV39H2, a protein methyltransferase. SUV39H2 is known to methylate histone H2AX at lysine 134, which promotes the formation of phosphorylated H2AX (γ-H2AX).[7] This process is implicated in the chemoresistance of cancer cells. By inhibiting SUV39H2, this compound reduces global histone H3 lysine 9 tri-methylation levels and decreases the levels of γ-H2AX, which can sensitize cancer cells to chemotherapeutic agents like doxorubicin.[7]

OTS186935_Pathway This compound Signaling Pathway cluster_0 Cellular Processes cluster_1 Therapeutic Intervention SUV39H2 SUV39H2 H2AX Histone H2AX SUV39H2->H2AX methylates (Lysine 134) gH2AX γ-H2AX (phosphorylated H2AX) H2AX->gH2AX promotes phosphorylation Chemoresistance Chemoresistance gH2AX->Chemoresistance leads to This compound This compound This compound->SUV39H2 inhibits

Caption: Mechanism of this compound action on the SUV39H2 pathway.

Operational Plan: Handling and Disposal

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1]

Personal Protective Equipment (PPE)

Always use the following personal protective equipment when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if ventilation is inadequate or if handling large quantities that may generate dust.[2]

Step-by-Step Handling Procedures

1. Preparation and Reconstitution:

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Perform all handling in a chemical fume hood or an area with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1]

  • To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.[3]

  • For in vivo experiments, a suggested formulation involves preparing a stock solution in DMSO, followed by dilution with PEG300, Tween-80, and saline to create a suspended solution.[3]

  • If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

2. Experimental Use:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling.

  • For in vivo administration in mouse xenograft models, intravenous injection of a 5% glucose solution or 0.9% sodium chloride injection has been documented.[7] Doses of 10 mg/kg or 25 mg/kg administered daily for 14 days have shown significant tumor growth inhibition without detectable toxicity.[4][5][7]

Spill and Disposal Plan

1. Spill Response:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • For liquid spills, absorb the solution with a non-combustible absorbent material like diatomite or universal binders.[1]

  • For solid spills, carefully sweep or shovel up the material, avoiding dust generation, and place it in a sealed container for disposal.[2] A HEPA-type vacuum can be used for smaller quantities.[2]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Ventilate the area after cleanup is complete.[2]

2. Waste Disposal:

  • Dispose of all waste materials, including contaminated PPE and unused chemicals, in accordance with federal, state, and local environmental regulations.[2]

  • It is recommended to contact a licensed professional waste disposal service for the disposal of this material.[2]

  • Do not allow the product to enter drains or water courses.[1]

First Aid Measures

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1][2]

  • Skin Contact: Rinse the skin thoroughly with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR). Seek medical attention.[1][2]

  • Ingestion: If the person is conscious, wash out their mouth with copious amounts of water. Seek medical attention.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.